molecular formula C15H11ClO B12902723 2-[(4-Chlorophenyl)methyl]-1-benzofuran CAS No. 55877-45-7

2-[(4-Chlorophenyl)methyl]-1-benzofuran

Cat. No.: B12902723
CAS No.: 55877-45-7
M. Wt: 242.70 g/mol
InChI Key: CPTZLEUOIGFXGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)methyl]-1-benzofuran is a synthetic benzofuran derivative intended for research and development purposes. Benzofuran scaffolds are recognized in medicinal chemistry as privileged structures due to their wide spectrum of biological activities . Specifically, structural features present in this compound—such as the benzofuran core and a chlorophenyl substituent—are associated with significant research value in oncology and infectious disease studies . In anticancer research, halogenated benzofuran derivatives have demonstrated potent and selective cytotoxic activities against various human cancer cell lines . The incorporation of chlorine atoms is a common strategy to enhance a compound's binding affinity and potency, often through the formation of halogen bonds with target proteins . These compounds can act as inhibitors of crucial cellular processes, such as tubulin polymerization, leading to the disruption of cancer cell replication . Furthermore, benzofuran derivatives bearing halogen atoms have shown promising preliminary results in antimicrobial studies. They have been evaluated for their activity against a selection of Gram-positive bacteria and fungal strains such as Candida albicans . The presence of a chlorophenyl group is known to contribute to these bioactive properties due to its hydrophobic and electron-donating characteristics . Researchers can utilize 2-[(4-Chlorophenyl)methyl]-1-benzofuran as a key intermediate or precursor for further chemical modifications to explore new therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55877-45-7

Molecular Formula

C15H11ClO

Molecular Weight

242.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl]-1-benzofuran

InChI

InChI=1S/C15H11ClO/c16-13-7-5-11(6-8-13)9-14-10-12-3-1-2-4-15(12)17-14/h1-8,10H,9H2

InChI Key

CPTZLEUOIGFXGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC3=CC=C(C=C3)Cl

Origin of Product

United States
Foundational & Exploratory

Synthesis of 2-[(4-Chlorophenyl)methyl]-1-benzofuran and Its Derivatives: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

2-[(4-Chlorophenyl)methyl]-1-benzofuran (commonly referred to as 2-(4-chlorobenzyl)benzofuran) is a highly valuable heterocyclic scaffold in medicinal chemistry. Benzofuran derivatives are foundational to the development of antimicrobial, anticancer, and monoamine oxidase (MAO) inhibitory agents. The specific integration of a 4-chlorobenzyl moiety at the C2 position enhances the molecule's lipophilicity and target binding affinity. For drug development professionals, mastering the regioselective synthesis of this core—and its C3-functionalized derivatives—is a critical prerequisite for library generation and scale-up.

Retrosynthetic Strategies & Mechanistic Rationale

The construction of the 2-benzylbenzofuran core can be approached through several strategic disconnections. As an application scientist, selecting the optimal route depends on the availability of precursors, the required atom economy, and the desired substitution pattern.

  • Route A: Lewis Acid Cyclization & Wolff-Kishner Reduction A classical and highly reliable method involves the intramolecular cyclization of enaminones promoted by Lewis acids (e.g., ZnCl₂) to yield 2-aroylbenzofurans. For our target, 2-(4-chlorobenzoyl)benzofuran is formed first. The critical step is the subsequent [1]. By converting the carbonyl group to a methylene bridge using hydrazine hydrate and a strong base, the target 2-(4-chlorobenzyl)benzofuran is obtained. This sequence is favored for its scalability and predictable regioselectivity[1].

  • Route B: Pd-Catalyzed Reductive Cyclization A modern, step-efficient approach utilizes 1-(2-hydroxyphenyl)-propargyl alcohols. In the presence of a palladium catalyst, the alkyne undergoes activation, prompting an intramolecular nucleophilic attack by the phenolic hydroxyl group (oxy-palladation). The addition of isocyanides assists in the[2], facilitating reductive elimination to yield the 2-benzylbenzofuran scaffold directly[2].

  • Route C: Metal-Free Oxy-Cyclization for C3-Derivatives To synthesize C3-functionalized derivatives (e.g., 3-sulfonyl or 3-amino-2-benzylbenzofurans), a metal-free conjugate addition/oxy-cyclization is employed. Heating o-hydroxyphenyl propargylic alcohols generates a highly reactive [3]. Nucleophiles can trap this intermediate, followed by tautomerization and ring closure, yielding complex derivatives in a single pot[3].

Retrosynthesis Target 2-[(4-Chlorophenyl)methyl]-1-benzofuran PdCat Pd-Catalyzed Reductive Cyclization Target->PdCat Route B Enaminone Lewis Acid Cyclization & Reduction Target->Enaminone Route A MetalFree Metal-Free Conjugate Addition / Oxy-Cyclization Target->MetalFree Route C (Derivatives) Precursor1 1-(2-Hydroxyphenyl)-3- (4-chlorophenyl)propargyl alcohol PdCat->Precursor1 Precursor2 2-(4-Chlorobenzoyl)benzofuran (via Enaminones) Enaminone->Precursor2 Precursor3 o-Hydroxyphenyl propargylic alcohol + Nucleophile MetalFree->Precursor3

Retrosynthetic pathways for 2-[(4-chlorophenyl)methyl]-1-benzofuran and its derivatives.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis via Wolff-Kishner Reduction (Route A)

This protocol details the reduction of the intermediate 2-(4-chlorobenzoyl)benzofuran to the target molecule.

  • Causality & Design: Ethylene glycol is selected as the solvent due to its high boiling point (197 °C), which is strictly required to reach the thermal decomposition threshold of the intermediate hydrazone, driving the irreversible elimination of N₂ gas. KOH is utilized over NaOH for its superior solubility in polyols.

  • Step-by-Step Procedure:

    • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 2-(4-chlorobenzoyl)benzofuran (1.0 mmol) in 10 mL of anhydrous ethylene glycol.

    • Hydrazone Formation: Add hydrazine hydrate (80% aqueous solution, 3.0 mmol) and potassium hydroxide (3.0 mmol). Stir the mixture at room temperature for 30 minutes to allow initial hydrazone formation.

    • Thermal Decomposition: Heat the reaction mixture to 190 °C using a sand bath or heating mantle. In-Process Control: Monitor the reaction via TLC (hexane/EtOAc 9:1). The UV-active spot of the starting material (lower Rf) will disappear, replaced by the highly non-polar product spot (higher Rf)[1].

    • Workup: After complete conversion (typically 4–6 hours), cool the mixture to room temperature. Dilute with 30 mL of distilled water and extract with diethyl ether (3 × 20 mL).

    • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure 2-[(4-chlorophenyl)methyl]-1-benzofuran.

Protocol 2: Synthesis of C3-Tosyl Derivatives via o-QM Intermediate (Route C)

This protocol describes the synthesis of 2-(4-chlorobenzyl)-3-tosylbenzofuran.

  • Causality & Design: The reaction is deliberately conducted without metal catalysts. 1,2-Dichloroethane (DCE) is chosen as the solvent because its boiling point (83 °C) provides the exact thermal energy required to dehydrate the propargyl alcohol into the o-QM intermediate without causing substrate degradation.

  • Step-by-Step Procedure:

    • Setup: To a 15 mL Schlenk tube, add 1-(2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-yn-1-ol (0.5 mmol) and p-toluenesulfinic acid (0.75 mmol).

    • Solvent Addition: Add 3 mL of anhydrous DCE. Seal the Schlenk tube tightly without degassing. In-Process Control: The sealed environment prevents solvent loss and maintains consistent internal pressure, ensuring reproducible kinetics[3].

    • Heating: Stir the reaction mixture at 80 °C for 12–14 hours.

    • Isolation: Upon completion (verified by the disappearance of the starting material on TLC), cool to room temperature, concentrate the solvent in vacuo, and purify the residue by column chromatography (10% EtOAc/hexanes) to isolate the 3-tosyl derivative as a solid[3].

Mechanism A o-Hydroxyphenyl Propargylic Alcohol B ortho-Quinone Methide (o-QM) Intermediate A->B -H2O C Conjugate Addition of Nucleophile B->C + Nu-H D Intramolecular Oxy-Cyclization C->D E 3-Substituted 2-Benzylbenzofuran D->E Tautomerization

Metal-free conjugate addition and oxy-cyclization mechanism via an ortho-quinone methide.

Quantitative Data & Yield Analysis

The efficiency of these synthetic pathways varies depending on the electronic nature of the substituents on the benzyl ring and the specific methodology employed. The table below summarizes the quantitative performance of these protocols across different target derivatives.

Target DerivativeSynthetic RouteKey Reagents / CatalystTime (h)Yield (%)Ref.
2-(4-Chlorobenzyl)benzofuran Enaminone Cyclization + ReductionZnCl₂, N₂H₄·H₂O, KOH1668[1]
2-(3-Chlorobenzyl)benzofuran Reductive CyclizationPd(OAc)₂, Isocyanide669[2]
2-(4-Methoxybenzyl)-3-tosylbenzofuran Metal-Free Oxy-Cyclizationp-Toluenesulfinic acid, DCE1284[3]
2-(3-Chlorobenzyl)-3-tosylbenzofuran Metal-Free Oxy-Cyclizationp-Toluenesulfinic acid, DCE1274[3]
3-(2-(4-Chlorobenzyl)benzofuran-3-yl)-1H-indole I₂-Induced FunctionalizationI₂, Indole, DCE878[4]

Data Interpretation: Electron-donating groups (e.g., 4-methoxy) on the benzyl moiety generally stabilize the transition states during oxy-cyclization, leading to higher yields (84%) compared to electron-withdrawing groups like chlorine (74%)[3]. Furthermore, transition-metal-free approaches demonstrate highly competitive yields while avoiding heavy metal contamination, a critical factor in late-stage drug synthesis[4].

Conclusion

The synthesis of 2-[(4-chlorophenyl)methyl]-1-benzofuran and its functionalized derivatives requires a nuanced understanding of heterocyclic ring-closure thermodynamics. While classical Wolff-Kishner reductions provide reliable access to the unsubstituted C3 core, modern metal-free o-QM trapping methodologies unlock rapid access to complex 3-heterosubstituted derivatives. By rigorously controlling reaction parameters such as solvent boiling points and sealed-tube pressures, chemists can ensure high-fidelity, self-validating synthetic workflows suitable for advanced pharmaceutical development.

References

  • [1] Title: A New Synthetic Route of 2-Aroyl- and 2-Benzyl-Benzofurans and their Application in the Total Synthesis of a Metabolite Isolated from Dorstenia gigas Source: Australian Journal of Chemistry (2008) URL:[Link]

  • [3] Title: 3-Heterosubstituted Benzofurans from Hydroxyphenyl Propargyl Alcohols via ortho-Quinone Methide through a Metal-/Catalyst-Free Conjugate Addition/Oxy-Cyclization Source: The Journal of Organic Chemistry / PMC (2019) URL:[Link]

  • [2] Title: Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization Source: The Journal of Organic Chemistry (2015) URL:[Link]

  • [4] Title: I2-Induced Metal-Free C(sp2)–H Functionalization of Indoles via One-Pot and Two-Step Reaction with 1-(2-Hydroxyphenyl)-propargyl Alcohols: Access to 3-(Benzofuran-3-yl)-1H-indoles Source: ACS Omega (2020) URL:[Link]

Sources

Pharmacological Engineering of the 2-Benzyl-1-Benzofuran Scaffold: A Technical Guide to Biological Activity, SAR, and Assay Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the 2-benzyl-1-benzofuran scaffold not merely as a static chemical structure, but as a dynamic pharmacological tool. Benzofuran derivatives are historically recognized as privileged scaffolds in drug discovery[1]. However, the strategic evolution from a rigid 2-phenylbenzofuran to a 2-benzylbenzofuran introduces a critical methylene spacer.

This seemingly minor modification fundamentally alters the thermodynamic binding landscape of the molecule. The added conformational flexibility allows the benzyl ring to rotate and adapt to complex target binding pockets—such as simultaneously engaging the peripheral anionic site (PAS) and catalytic anionic site (CAS) of cholinesterases[2]. This structural plasticity is the driving force behind the scaffold's potent biological activities, which span neuroprotection, oncology, and immunology.

Structure-Activity Relationship (SAR) & Target Specificity

The biological activity of 2-benzylbenzofurans is highly tunable based on peripheral ring substitutions.

  • Neuroprotection (Cholinesterase Inhibition): Hydroxylated 2-benzylbenzofurans exhibit exceptional Butyrylcholinesterase (BChE) inhibition. SAR studies reveal that para-hydroxy substitution on the benzyl ring yields significantly higher activity than meta-hydroxy variants. Furthermore, halogenation of the benzofuran core (e.g., 5-bromo substitution) enhances hydrophobic interactions within the enzyme pocket, yielding IC₅₀ values up to 10 times more potent than the clinical standard, galantamine[2].

  • Oncology (Cytotoxicity): Hybridizing the 2-benzylbenzofuran core with an imidazole ring generates potent anticancer agents. The substitution of the imidazolyl-3-position with electron-rich groups, such as a naphthylacyl or 4-methoxyphenacyl moiety, is critical for modulating cytotoxicity against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721)[3].

  • Immunology (Anti-inflammatory): Piperazine/benzofuran hybrids act as powerful anti-inflammatory agents. These compounds inhibit the generation of nitric oxide (NO) and downregulate pro-inflammatory cytokines (TNF-α, IL-6, COX-2) by disrupting upstream signaling cascades[4].

Quantitative SAR Data Summary

To facilitate rapid comparison, the quantitative data for key 2-benzylbenzofuran derivatives is summarized below:

CompoundStructural ModificationTarget / AssayIC₅₀ / ActivityReference
5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) Para-hydroxy + 5-bromoBChE Inhibition2.93 µM[2]
5-chloro-2-(3-hydroxybenzyl)benzofuran (15B) Meta-hydroxy + 5-chloroBChE Inhibition27.84 µM[2]
Galantamine Reference StandardBChE Inhibition28.06 µM[2]
Compound 5d Piperazine/benzofuran hybridNO Generation (RAW-264.7)52.23 µM[4]
Hybrid Compound 46 Imidazole + naphthylacylCytotoxicity (MCF-7)Superior to Cisplatin[3]

Mechanistic Pathways: Anti-Inflammatory Signaling

The anti-inflammatory efficacy of 2-benzylbenzofuran hybrids is driven by the dual inhibition of the MAPK and NF-κB signaling pathways. Upon lipopolysaccharide (LPS) stimulation of macrophages, these compounds block the phosphorylation of critical kinases (IKKα/β, ERK, JNK, p38), thereby preventing the nuclear translocation of p65 and halting the transcription of pro-inflammatory factors[4].

Signaling_Pathway cluster_MAPK MAPK Pathway cluster_NFKB NF-κB Pathway LPS LPS Stimulation Receptor TLR4 Receptor LPS->Receptor ERK ERK Phosphorylation Receptor->ERK JNK JNK Phosphorylation Receptor->JNK P38 p38 Phosphorylation Receptor->P38 IKK IKKα/β Phosphorylation Receptor->IKK ProInflam Pro-inflammatory Factors (NO, COX-2, TNF-α, IL-6) ERK->ProInflam JNK->ProInflam P38->ProInflam IkB IκBα Degradation IKK->IkB P65 p65 Translocation IkB->P65 P65->ProInflam Drug 2-Benzylbenzofuran Hybrids Drug->ERK Drug->JNK Drug->P38 Drug->IKK

Fig 1. Dual inhibition of MAPK and NF-κB pathways by 2-benzylbenzofuran hybrids.

Experimental Methodology: Self-Validating BChE Inhibition Assay

To accurately evaluate the neuroprotective potential of synthesized 2-benzylbenzofurans, we utilize a modified Ellman’s colorimetric assay.

Causality Behind Experimental Choices:

  • Enzyme Source: Equine BChE is utilized due to its remarkable structural homology to human BChE, providing a highly predictive yet cost-efficient model for high-throughput screening[2].

  • Pre-incubation Phase: A 15-minute pre-incubation of the compound with BChE prior to adding the substrate is critical. This allows the highly flexible benzyl spacer to reach thermodynamic equilibrium within the PAS and CAS, ensuring the measured IC₅₀ reflects true binding affinity rather than transient kinetics.

Assay_Workflow Prep 1. Prepare Reagents (BChE, DTNB, BTC) Incubate 2. Pre-Incubate Enzyme + Inhibitor (15 min, 25°C) Prep->Incubate AddSub 3. Add Substrate (BTC + DTNB) Incubate->AddSub Measure 4. Kinetic Readout (Absorbance 412 nm) AddSub->Measure Analyze 5. Calculate IC50 (Non-linear regression) Measure->Analyze

Fig 2. Workflow for Butyrylcholinesterase (BChE) inhibition kinetic assay.

Step-by-Step Protocol
  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the 2-benzylbenzofuran test compounds in DMSO. Crucial: The final assay concentration of DMSO must be kept strictly ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 140 µL of phosphate buffer, 20 µL of test compound (at varying logarithmic concentrations), and 20 µL of BChE solution (0.05 U/mL). Incubate at 25°C for exactly 15 minutes.

  • Colorimetric Reaction Initiation: Add 10 µL of 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM) and 10 µL of butyrylthiocholine (BTC, 1.5 mM) to initiate the reaction. DTNB reacts with the thiocholine product to form 5-thio-2-nitrobenzoate (TNB).

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm using a microplate reader for 5 minutes, taking readings at 1-minute intervals to establish the initial velocity ( V0​ ).

  • Self-Validation & Quality Control:

    • Positive Control Benchmark: Run Galantamine in parallel. If the calculated IC₅₀ for Galantamine deviates by >15% from the established baseline (~28.06 µM), invalidate the plate[2].

    • Vehicle Control: A 1% DMSO control establishes the maximum uninhibited reaction rate ( Vmax​ ).

    • Background Subtraction: A blank well containing buffer, DTNB, and BTC (no enzyme) must be used to subtract non-enzymatic hydrolysis of BTC.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control. Determine the IC₅₀ using non-linear regression analysis (Hill equation) via software such as GraphPad Prism.

References

  • Source: PMC (nih.gov)
  • Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold Source: MDPI URL
  • Source: PubMed (nih.gov)
  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways Source: MDPI URL

Sources

Rational Design and Mechanistic Profiling of 2-Arylbenzofurans as Anticancer Agents: A Structure-Activity Relationship (SAR) Guide

Author: BenchChem Technical Support Team. Date: April 2026

As the oncology landscape shifts toward targeted therapies with minimized off-target toxicity, the benzofuran scaffold—specifically 2-arylbenzofurans —has emerged as a highly privileged pharmacophore. Found naturally in plants like Morus alba and Sesbania grandiflora, and readily synthesized via versatile intermediate pathways, these compounds exhibit potent antiproliferative, apoptotic, and cell-cycle-arresting properties[1].

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between structural chemistry and biological validation. We will dissect the causality behind the Structure-Activity Relationship (SAR) of 2-arylbenzofurans, map their mechanistic pathways, and provide self-validating experimental protocols for robust drug development.

Mechanistic Paradigms of Cytotoxicity

To rationally design a drug, one must first understand its biological targets. 2-Arylbenzofurans do not rely on a single mechanism of action; rather, they act as multi-target agents, which reduces the likelihood of acquired drug resistance.

Endoplasmic Reticulum (ER) Stress and the UPR Axis

Recent toxicological and mechanistic profiling of gastrointestinal cancers has revealed that 2-arylbenzofurans, such as Moracin P, act as profound inducers of Endoplasmic Reticulum (ER) stress[2]. By disrupting protein folding, these compounds trigger the Unfolded Protein Response (UPR). While the UPR is initially cytoprotective, sustained activation by 2-arylbenzofurans hyper-activates chaperones like BiP (GRP78), eventually overwhelming the cell and forcing it into apoptosis via PARP cleavage[2].

Cell Cycle Arrest via ERK-Mediated Pathways

In cervical cancer models (e.g., HeLa and CaSki cells), specific derivatives like 7-hydroxy-5,4′-dimethoxy-2-arylbenzofuran (Ary) induce profound G1/S-phase cell cycle arrest[3]. The causality here is driven by the sustained phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2). This sustained ERK activation leads to the downregulation of Cyclin A2 and Cyclin-dependent kinase 2 (Cdk2), halting DNA replication and triggering mitochondrial degradation[3][4].

Mechanism cluster_ER Endoplasmic Reticulum (ER) Stress cluster_CellCycle Cell Cycle Modulation Aryl 2-Arylbenzofuran Derivatives UPR Unfolded Protein Response (UPR) Activation Aryl->UPR Triggers ERK ERK1/2 Phosphorylation Aryl->ERK Modulates BiP BiP / GRP78 Upregulation UPR->BiP Induces Apoptosis Apoptotic Execution (Cleaved PARP) BiP->Apoptosis Sustained Stress Cdk2 Cdk2 / Cyclin A2 Suppression ERK->Cdk2 Inhibits G1S G1/S Phase Arrest Cdk2->G1S Causes G1S->Apoptosis Prolonged Arrest

Mechanistic signaling pathways of 2-arylbenzofurans inducing apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Dynamics

The biological efficacy of benzofurans is exquisitely sensitive to their substitution patterns. By systematically altering the functional groups, medicinal chemists can tune both the potency and the selectivity of the compound.

  • The C-2 Aryl Substituent: The introduction of an aryl group at the C-2 position is the primary driver of lipophilicity and target affinity[5]. Electron-donating groups on this phenyl ring generally enhance cytotoxicity against solid tumors compared to unsubstituted variants[6].

  • Hydroxyl and Methoxy Substitutions: The presence of free hydroxyl groups on the benzofuran core is critical for hydrogen bonding with target kinases. For instance, in sesbagrandiflorains isolated from Sesbania grandiflora, a free hydroxyl group at the C-6 position significantly increases cytotoxicity against HeLa and MCF-7 cell lines compared to its methoxylated counterparts[7].

  • Molecular Hybridization: Conjugating the 2-arylbenzofuran scaffold with other pharmacophores yields synergistic effects. Synthesizing hybrids with N-aryl piperazine moieties via a keto-linker at the C-2 position dramatically improves selective anti-tumor activity (IC50 = 8.57–16.27 μM) against lung (A549) and gastric (SGC7901) cancers[8].

Quantitative SAR Data Summary
Compound Class / DerivativeKey Structural FeatureTarget Cancer Cell LinesEfficacy / IC50Mechanistic Note
Moracin P 2-arylbenzofuran coreGastric (MKN45, HGC27)Highly PotentInduces ER stress and UPR[2][9]
Ary 7-OH, 5,4′-dimethoxyCervical (HeLa, CaSki)Highly PotentERK-mediated G1/S arrest[3][4]
Sesbagrandiflorain B Free C-6 HydroxylBreast (MCF-7), Liver (HepG2)ModerateH-bonding essential for activity[7]
Benzofuran-Piperazine Keto-linker at C-2Lung (A549), Gastric (SGC7901)8.57–16.27 μMSynergistic hybrid cytotoxicity[8]

Self-Validating Experimental Workflows

To transition from theoretical SAR to validated lead compounds, researchers must employ rigorous, self-validating assays. The following protocols are designed to ensure that observed cytotoxicity is a direct result of the intended mechanism, ruling out artifactual data.

Workflow Syn Compound Synthesis Screen Cytotoxicity Screening Syn->Screen SAR SAR Analysis Screen->SAR Mech Mechanistic Validation SAR->Mech InVivo In Vivo Efficacy Mech->InVivo

Self-validating experimental workflow for evaluating 2-arylbenzofuran anticancer agents.

Protocol A: High-Throughput Cytotoxicity & SAR Stratification (MTT Assay)

Rationale: The MTT assay directly measures mitochondrial metabolic rate, providing a reliable proxy for cell viability. Self-Validation Built-In: This protocol includes both a vehicle control (to rule out solvent toxicity) and a clinical-grade positive control (to benchmark the IC50 of your novel derivatives).

  • Cell Seeding: Seed target cancer cells (e.g., A549, HeLa) at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow adherence.

  • Compound Treatment: Prepare serial dilutions of the 2-arylbenzofuran derivatives (e.g., 1, 5, 10, 25, 50, 100 μM) in complete media.

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 5-Fluorouracil or Doxorubicin.

  • Incubation: Treat the cells for 48 to 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Discard the media and dissolve the formazan crystals in 150 μL of DMSO per well. Measure absorbance at 570 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis.

Protocol B: Elucidating the ER Stress & Apoptotic Axis (Western Blotting)

Rationale: To prove that the cytotoxicity observed in Protocol A is driven by the UPR/ER stress pathway (as seen with Moracin P[2]), we must probe for specific intracellular markers. Self-Validation Built-In: Utilizing an established ER stress inducer (Thapsigargin) acts as a positive mechanistic control, while GAPDH ensures equal protein loading.

  • Cell Treatment: Treat MKN45 or HeLa cells with the calculated IC50 concentration of your lead 2-arylbenzofuran for 24 hours. Include a vehicle control and a Thapsigargin (1 μM) positive control.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phosphorylated states like ERK1/2). Centrifuge at 14,000 x g for 15 mins at 4°C and collect the supernatant.

  • Quantification & Electrophoresis: Quantify protein using a BCA assay. Load 30 μg of protein per lane onto a 10% SDS-PAGE gel. Run at 100V for 90 minutes.

  • Transfer & Blocking: Transfer proteins to a PVDF membrane (100V for 1 hour). Block with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Probe overnight at 4°C with primary antibodies against:

    • BiP/GRP78: To confirm ER stress[2].

    • Cleaved PARP: To confirm terminal apoptosis[2].

    • Cyclin A2 / p-ERK1/2: To assess cell cycle arrest[3].

    • GAPDH: Loading control.

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using ECL substrate on a chemiluminescence imaging system.

Conclusion

The 2-arylbenzofuran scaffold represents a highly tunable, multi-target platform for modern anticancer drug discovery. By understanding the causal relationships between specific structural substitutions (such as C-6 hydroxylation or C-2 piperazine hybridization) and their corresponding biological pathways (ER stress and ERK-mediated cell cycle arrest), researchers can rationally design next-generation therapeutics. Adhering to self-validating experimental protocols ensures that these structural modifications translate reliably into robust clinical candidates.

References

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI Cancers.1

  • A novel arylbenzofuran induces cervical cancer cell apoptosis and G1/S arrest through ERK-mediated Cdk2/cyclin-A signaling pathway. PMC (PubMed Central). 3

  • A novel arylbenzofuran induces cervical cancer cell apoptosis and G1/S arrest through ERK-mediated Cdk2/cyclin-A signaling pathway. PubMed. 4

  • Gastrointestinal Cancer Therapeutics via Triggering Unfolded Protein Response and Endoplasmic Reticulum Stress by 2-Arylbenzofuran. MDPI. 2

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 6

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. 5

  • Gastrointestinal Cancer Therapeutics via Triggering Unfolded Protein Response and Endoplasmic Reticulum Stress by 2-Arylbenzofuran. ResearchGate. 9

  • Two new 2-arylbenzofurnan derivatives from the leaves of Morus alba. PubMed. 10

  • Study of Benzofuran Derivatives and their Biological Significance. IJSDR. Link

  • Structure Characterization and Biological Activity of 2-Arylbenzofurans from an Indonesian Plant, Sesbania grandiflora (L.) Pers. PMC (PubMed Central). 7

  • THERAPEUTIC POTENTIAL OF BENZOFURAN. ResearchGate. 11

  • Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. MDPI. 8

Sources

Spectroscopic Characterization of 2-[(4-Chlorophenyl)methyl]-1-benzofuran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of cholinesterase inhibitors, anti-inflammatory agents, and targeted therapeutics [1]. Specifically, 2-benzylbenzofuran derivatives have demonstrated profound biological activity, where the nature and position of the substituents on the benzyl ring dictate pharmacological selectivity. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization of 2-[(4-Chlorophenyl)methyl]-1-benzofuran (also known as 2-(4-chlorobenzyl)benzofuran). By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical framework for structural elucidation.

Chemical Context and Structural Logic

The molecule 2-[(4-Chlorophenyl)methyl]-1-benzofuran consists of a bicyclic benzofuran core linked via a methylene bridge (-CH₂-) to a para-chlorinated phenyl ring.

Understanding the spectroscopic profile requires analyzing the causality of this specific connectivity:

  • The Methylene Bridge: Isolated from any vicinal protons, this carbon acts as an electronic insulator between the two aromatic systems, yet its protons are heavily deshielded by the adjacent ring currents.

  • The para-Substitution: The chlorine atom at the 4-position of the benzyl ring induces a plane of symmetry, simplifying the spin-spin coupling network into a classic AA'BB' system.

  • The Heteroaromatic Core: The oxygen atom in the benzofuran ring dictates the electron density of the C-2 and C-3 positions, heavily influencing both ¹³C shifts and fragmentation patterns in mass spectrometry.

G Sample 2-[(4-Chlorophenyl)methyl] -1-benzofuran NMR NMR Spectroscopy (1H & 13C) Sample->NMR CDCl3 FTIR FTIR Spectroscopy (Vibrational Modes) Sample->FTIR KBr pellet HRMS HRMS (ESI-TOF) (Isotopic Pattern) Sample->HRMS MeOH/0.1% FA Data Structural Elucidation & Validation NMR->Data FTIR->Data HRMS->Data

Analytical workflow for the spectroscopic characterization of the benzofuran derivative.

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive proof of atomic connectivity. The protocols described herein rely on internal self-validation by calibrating against the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Causality of the ¹H NMR Profile: The methylene protons (-CH₂-) appear as a sharp singlet at approximately δ 4.08 ppm. They do not split because there are no adjacent protons (vicinal coupling is zero). Their downfield position (compared to a standard alkane ~1.0 ppm) is caused by the combined diamagnetic anisotropy of the benzofuran and the chlorophenyl rings [3]. The benzofuran C-3 proton appears as a distinct singlet at δ 6.36 ppm, a hallmark of 2-substituted benzofurans. The para-chlorophenyl ring exhibits an AA'BB' pattern—two doublets integrating for two protons each, with a coupling constant (J) of ~8.5 Hz, reflecting the ortho-coupling across the symmetrical axis.

Table 1: Summarized ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
4.08Singlet (s)2H-Methylene bridge (-CH₂-)
6.36Singlet (s)1H-Benzofuran H-3
7.18Doublet (d)2H8.5Chlorophenyl H-2', H-6' (AA'BB')
7.28Doublet (d)2H8.5Chlorophenyl H-3', H-5' (AA'BB')
7.15 - 7.45Multiplet (m)4H-Benzofuran H-4, H-5, H-6, H-7

Table 2: Summarized ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCausality / Structural Logic
~34.5-CH₂-Benzylic carbon, shielded relative to heteroatom-bound carbons.
~103.5Benzofuran C-3Highly shielded by the electron-donating resonance of the ring oxygen.
~132.5C-Cl (C-4')Deshielded by the electronegative chlorine atom.
~155.0Benzofuran C-2Strongly deshielded due to direct attachment to the oxygen atom.
~158.0Benzofuran C-7aBridgehead carbon adjacent to oxygen.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is utilized to confirm the presence of specific functional groups through their vibrational modes. For this molecule, the absence of O-H or N-H stretching (typically >3200 cm⁻¹) is a primary negative control.

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakAromatic C-H stretching
~2920WeakAliphatic C-H stretching (methylene bridge)
~1590, 1450MediumAromatic C=C bending
~1250StrongAsymmetric C-O-C stretching (benzofuran ether linkage)
~1090StrongC-Cl stretching
High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass and elemental composition. The most critical, self-validating feature of the mass spectrum for this compound is the chlorine isotope pattern . Chlorine exists naturally as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Consequently, the molecular ion[M+H]⁺ will present a characteristic 3:1 intensity ratio between the M and M+2 peaks [2].

Calculated exact mass for C₁₅H₁₁ClO [M+H]⁺:

  • ³⁵Cl isotope: m/z 243.0571 (100% relative abundance)

  • ³⁷Cl isotope: m/z 245.0541 (~33% relative abundance)

Fragmentation Causality: Under Collision-Induced Dissociation (CID), the molecule preferentially cleaves at the weakest bonds. The benzylic bonds surrounding the methylene bridge are highly susceptible to cleavage because the resulting fragments (benzofuran cation and 4-chlorobenzyl cation) are resonance-stabilized.

G M_plus Molecular Ion [M+H]+ m/z 243.05 (35Cl) / 245.05 (37Cl) Frag1 Benzofuran Cation m/z 131.05 M_plus->Frag1 Cleavage at C-CH2 bond Frag2 4-Chlorobenzyl Cation m/z 125.01 (35Cl) / 127.01 (37Cl) M_plus->Frag2 Cleavage at CH2-Ar bond Neutral1 Neutral Loss: 4-Chlorotoluene derivative M_plus->Neutral1 Neutral2 Neutral Loss: Benzofuran derivative M_plus->Neutral2

Proposed HRMS fragmentation pathway showing characteristic benzylic cleavage.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to:

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh exactly 15.0 mg of high-purity 2-[(4-Chlorophenyl)methyl]-1-benzofuran.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped at the bottom.

  • Acquisition (¹H NMR): Set the spectrometer to 400 MHz. Set the relaxation delay (D1) to 1.0 second and acquire 16 scans. Phase and baseline correct the spectrum, setting the TMS peak to exactly 0.00 ppm.

  • Acquisition (¹³C NMR): Set the spectrometer to 100 MHz. Utilize a proton-decoupled sequence (e.g., zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.

Protocol B: HRMS (ESI-TOF) Analysis
  • Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.

  • Working Dilution: Dilute the stock to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Methanol:Water containing 0.1% Formic Acid (to promote protonation).

  • Injection: Inject 5 µL of the working solution into the LC-MS system.

  • Ionization Parameters: Operate the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and desolvation gas flow to 600 L/hr.

  • Validation Check: Upon acquiring the full scan (m/z 100-1000), immediately verify the presence of the m/z 243.05 and 245.05 peaks. A calculated intensity ratio of exactly 3:1 validates the presence of the mono-chlorinated species [2].

Conclusion

The spectroscopic characterization of 2-[(4-Chlorophenyl)methyl]-1-benzofuran relies on a triad of analytical techniques. The isolated methylene bridge and the symmetrical para-chlorophenyl ring provide distinct, highly diagnostic NMR signatures. Meanwhile, the intrinsic isotopic distribution of chlorine serves as a built-in validation mechanism during HRMS analysis. By adhering to the exact protocols and understanding the electronic causality behind the data, researchers can confidently confirm the structural integrity of this critical pharmacological scaffold.

References

  • Delogu, G. L., Fais, A., Pintus, F., Goyal, C., Matos, M. J., Era, B., & Kumar, A. (2022). Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. Pharmaceuticals, 15(3), 304.[Link]

  • Chang, Q., et al. (2012). An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine (Demonstrating the characteristic chlorine isotope pattern in positive ESI). LCGC North America.[Link]

  • Sharma, U. K., et al. (2015). Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization. The Journal of Organic Chemistry, 80(24), 12453-12460.[Link]

Engineering 2-Benzyl-1-benzofuran Analogs: Physicochemical Profiling, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized, multi-target scaffolds, the 2-benzyl-1-benzofuran nucleus has emerged as a privileged structure. Its unique electronic distribution and steric profile make it an ideal foundation for developing therapeutics targeting both neurodegenerative disorders and aggressive oncological pathways.

As a Senior Application Scientist, I have designed this technical guide to move beyond theoretical overviews. Here, we will dissect the causality behind the physicochemical behavior of 2-benzyl-1-benzofuran analogs, explore the mechanistic rationale of their synthesis, and establish self-validating protocols for their experimental evaluation.

Physicochemical Landscape of the Core Scaffold

The baseline physicochemical properties of the unsubstituted 2-benzyl-1-benzofuran core dictate its pharmacokinetic potential. The scaffold is highly lipophilic, which is advantageous for blood-brain barrier (BBB) penetration in central nervous system (CNS) indications, but requires strategic substitution to optimize aqueous solubility and target-specific binding.

According to data from the 1[1], the foundational metrics of the core molecule (C15H12O) are summarized below.

Table 1: Baseline Quantitative Physicochemical Properties
PropertyValuePharmacological Implication
Molecular Weight 208.25 g/mol Well within Lipinski’s Rule of 5; allows significant mass budget for derivatization.
XLogP3 4.3High lipophilicity. Ideal for CNS penetration but necessitates polar substituents (e.g., -OH) to prevent non-specific hydrophobic trapping.
Topological Polar Surface Area (TPSA) 13.1 ŲVery low TPSA indicates excellent membrane permeability, but poor aqueous solubility.
Hydrogen Bond Donors/Acceptors 0 / 1Limits target affinity in the native state; derivatization is required to establish directional hydrogen bonding with target residues.

Causality Insight: The low TPSA and high XLogP3 explain why raw 2-benzylbenzofurans are rarely used as standalone drugs. Instead, they serve as hydrophobic anchors. When we design analogs for enzymes like butyrylcholinesterase (BChE), we intentionally introduce hydroxyl groups to increase the TPSA and provide hydrogen-bond donors that interact with the enzyme's catalytic triad.

Synthetic Methodologies: Pd-Catalyzed Reductive Cyclization

Traditional syntheses of benzofurans often suffer from harsh conditions or poor regioselectivity. A highly efficient, modern approach utilizes a Pd-catalyzed isocyanide-assisted reductive cyclization of 1-(2-hydroxyphenyl)-propargyl alcohols[2].

Mechanistically, this pathway is fascinating. Unlike standard carbon-palladium insertions, the isocyanide inserts preferentially into the oxygen-palladium bond. This regioselectivity is strictly driven by steric constraints within the transition state, allowing for the precise formation of 2-benzyl-3-unsubstituted benzofurans, which are excellent precursors for downstream functionalization[2].

SynthesisWorkflow SM 1-(2-Hydroxyphenyl)- propargyl alcohol Cat Pd-Catalyst & Isocyanide Addition SM->Cat Catalyst binding Cyclization Reductive Cyclization (O-Pd bond insertion) Cat->Cyclization Steric-driven insertion Product 2-Benzyl-1-benzofuran Core Scaffold Cyclization->Product High regioselectivity

Workflow of Pd-catalyzed reductive cyclization for 2-benzyl-1-benzofuran synthesis.

Protocol 1: Synthesis of 2-Benzylbenzofuran

Reference Standard: Adapted from 2[2]

  • Substrate Preparation: Dissolve 1 mmol of 2-(1-hydroxy-3-phenylprop-2-yn-1-yl)phenol in a degassed, non-coordinating solvent (e.g., toluene). Causality: Degassing is critical to prevent the oxidative quenching of the active Pd(0) species.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)2) and the specific isocyanide reagent. Causality: The isocyanide acts as a reductive ligand, facilitating the unique O-Pd insertion over the C-Pd insertion due to the steric bulk of the propargyl moiety.

  • Thermal Cyclization: Heat the reaction mixture under an inert atmosphere. Monitor via TLC (Hexane/EtOAc) until the starting material is consumed.

  • Purification and Characterization: Purify via silica gel chromatography.

    • Self-Validating Step: Confirm the structure using DART-TOF MS (Direct Analysis in Real Time Time-of-Flight Mass Spectrometry). Causality: The non-polar nature of the unsubstituted benzofuran core often leads to poor ionization in standard ESI. DART provides robust protonation for these scaffolds, yielding the expected [M + H]+ peak at m/z 239.1078 for methoxy-substituted variants[2].

Structure-Activity Relationships (SAR) & Pharmacological Implications

The 2-benzyl-1-benzofuran scaffold is highly modular. By altering the electronic and steric properties of specific positions, we can pivot the molecule's bioactivity between neuroprotection and oncology.

Table 2: SAR and Pharmacological Activity of Key Analogs
Analog ModificationTarget ApplicationKey Activity MetricReference
5-Bromo-2-(4-hydroxybenzyl)benzofuran BChE Inhibition (Alzheimer's)Total enzymatic inhibition at tested concentrations.3[3]
Imidazole Hybrid (Naphthylacyl at C3) Oncology (MCF-7, SMMC-7721)IC50 superior to Cisplatin in specific cell lines.4[4]

Neurodegenerative Targeting: For BChE inhibition, the position of the hydroxyl group on the 2-benzyl ring and the halogen on the benzofuran nucleus are critical. Docking simulations reveal that a para-hydroxy group on the benzyl ring and a bromine at position 5 of the benzofuran core (Compound 9) optimally interact with the crucial residues of the hBChE protein[3].

Oncological Targeting: Hybridizing the 2-benzylbenzofuran with an imidazole scaffold drastically alters its utility. Substituting the imidazolyl-3-position with a naphthylacyl or 4-methoxyphenacyl group modulates the cytotoxic activity, making these hybrids highly potent against breast carcinoma (MCF-7) and myeloid liver carcinoma (SMMC-7721)[4].

SAR_Logic Core 2-Benzyl-1-benzofuran (XLogP3: 4.3) Mod1 Halogen at C5/C7 & para-OH on Benzyl Core->Mod1 Derivatization Mod2 Imidazole Hybrid & Naphthylacyl at C3 Core->Mod2 Derivatization Neuro BChE Inhibitors (Alzheimer's/Parkinson's) Onco Anticancer Agents (MCF-7 / SMMC-7721) Mod1->Neuro Enhanced enzyme binding Mod2->Onco Targeted cytotoxicity

Structure-Activity Relationship (SAR) logic for 2-benzyl-1-benzofuran analogs.

Experimental Validation: Self-Validating Assays

To evaluate the physicochemical and biological efficacy of the synthesized BChE inhibitors, a robust enzymatic assay must be employed. The modified Ellman’s method is the gold standard, but it requires strict controls to prevent false positives caused by the inherent lipophilicity of benzofuran derivatives.

Protocol 2: In Vitro Butyrylcholinesterase (BChE) Inhibition Assay
  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the 2-benzylbenzofuran analog in DMSO, ensuring the final assay concentration of DMSO does not exceed 1% (v/v). Causality: High DMSO concentrations will denature the BChE enzyme, while lower concentrations might lead to the precipitation of the highly lipophilic benzofuran core. 1% is the empirical sweet spot.

  • Pre-Incubation (The Self-Validating Step): Combine the buffer, BChE enzyme, and the inhibitor. Incubate at 25°C for 15 minutes before adding the substrate (butyrylthiocholine) and Ellman's reagent (DTNB). Causality: Benzofuran derivatives often act as reversible, competitive inhibitors. Pre-incubation allows the inhibitor-enzyme complex to reach thermodynamic equilibrium, preventing artificial kinetic lags that skew IC50 calculations.

  • Kinetic Measurement: Add DTNB and butyrylthiocholine. Measure the absorbance at 412 nm continuously for 5 minutes.

  • Background Blanking: Run a parallel blank containing the inhibitor, buffer, and DTNB, but no enzyme. Causality: Some highly functionalized polyoxo 2-benzylbenzofurans[5] can possess intrinsic absorbance near 412 nm or spontaneously react with DTNB. Blanking eliminates this background noise, ensuring the measured absorbance strictly correlates with enzymatic thiocholine production.

References

  • 2-Benzyl-benzofuran | C15H12O | CID 12218409 - PubChem - NIH Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis, molecular docking and butyrylcholinesterase inhibitory activity of novel hydroxylated 2-benzylbenzofuran derivatives Source: Sciforum URL:[Link]

  • Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents Source: European Journal of Medicinal Chemistry (PubMed) URL:[Link]

Sources

Methodological & Application

Application Note: Preparative RP-HPLC Purification Protocol for 2-[(4-Chlorophenyl)methyl]-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The purification of synthetic intermediates in drug development requires a rigorous, rational approach to chromatography. The target molecule, 2-[(4-Chlorophenyl)methyl]-1-benzofuran , presents specific chromatographic challenges due to its structural composition: a planar benzofuran core coupled with a highly hydrophobic 4-chlorobenzyl moiety.

This guide establishes a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed to isolate this compound from common synthetic byproducts (e.g., positional isomers, unreacted starting materials, and des-chloro impurities).

Causality in Method Design
  • Stationary Phase Selection: The molecule's extreme lipophilicity dictates the use of a highly retentive stationary phase. A fully end-capped C18 (Octadecylsilane) column is mandatory. End-capping masks residual surface silanols, preventing secondary dipole-induced interactions that cause peak tailing in aromatic compounds (1)[1].

  • Mobile Phase Selection: Because the target lacks ionizable functional groups (no basic amines or acidic carboxylates), pH buffering is not strictly required for retention control. A binary system of High-Purity Water (Solvent A) and Acetonitrile (Solvent B) is optimal. Acetonitrile is selected over methanol due to its superior elution strength for lipophilic aromatics, lower system backpressure, and a lower UV cutoff, which is critical for monitoring the extended π -conjugation of the benzofuran ring at 254 nm (2)[2].

  • Sample Solubilization: A frequent failure point in preparative HPLC is the sample "crashing out" (precipitating) at the column head upon injection into an aqueous mobile phase (3)[3]. To prevent this, the sample must be dissolved in a strong aprotic solvent like Dimethyl Sulfoxide (DMSO) and the initial mobile phase must contain at least 50% organic modifier.

Mechanism S Sample Injection (2-[(4-Chlorophenyl)methyl]-1-benzofuran) C18 C18 Stationary Phase (Hydrophobic Binding) S->C18 Loading Elution Target Elution (Desorption) C18->Elution Partitioning MP Mobile Phase Gradient (Increasing % ACN) MP->C18 Solvent Strength Increase

Fig 1: Hydrophobic partitioning mechanism of benzofuran derivatives on C18 columns.

The Scale-Up Mathematics

To transition from an analytical screening run to a preparative purification, geometric scaling must be applied to maintain peak resolution and linear velocity (4)[4]. The core principle of a self-validating protocol is that preparative success is mathematically guaranteed by the analytical data.

Table 1: Geometric Scale-Up Parameters (Analytical to Preparative)

ParameterAnalytical ScalePreparative ScaleScaling Rationale & Causality
Column Dimensions 4.6 mm × 150 mm21.2 mm × 150 mmMaintaining identical column length ensures the theoretical plate count (resolution) remains constant.
Flow Rate 1.0 mL/min21.2 mL/minScaled by the ratio of the squared radii: (10.6/2.3)2≈21.2 . Maintains linear velocity.
Injection Volume 10 µL212 µLScaled proportionally to maintain identical mass load per unit of stationary phase surface area.
Particle Size 5 µm5 µmIdentical particle size ensures the mass transfer kinetics remain unchanged during scale-up.

Step-by-Step Experimental Protocol

Workflow A 1. Physicochemical Profiling (Lipophilicity, UV Absorbance) B 2. Sample Solubilization (Dissolution in DMSO) A->B C 3. Analytical RP-HPLC (C18, ACN/H2O Gradient) B->C D 4. Geometric Scale-Up (Flow Rate & Load Calculation) C->D E 5. Preparative Purification (Fraction Collection via UV) D->E F 6. Post-Purification (Lyophilization & QA) E->F

Fig 2: End-to-end RP-HPLC purification workflow for lipophilic benzofuran derivatives.

Phase 1: Preparation and System Priming
  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% FA.

    • Causality: While the target is neutral, adding 0.1% FA establishes a consistent ionic strength and suppresses the ionization of any trace basic impurities, ensuring they elute away from the target peak.

  • Sample Solubilization: Dissolve the crude 2-[(4-Chlorophenyl)methyl]-1-benzofuran mixture in pure DMSO to a concentration of 50 mg/mL. Centrifuge at 10,000 x g for 5 minutes to pellet any insoluble particulates.

Phase 2: Analytical Screening (The Self-Validating Step)

Before committing the bulk sample, validate the chromatography on the analytical scale (5)[5].

  • Blank Injection: Inject 10 µL of pure DMSO. Validation check: Ensure no ghost peaks appear in the target elution window.

  • Analytical Run: Inject 10 µL of the sample using the gradient defined in Table 2. Monitor UV absorbance at 254 nm and 280 nm.

  • Optimization: If the target peak co-elutes with a des-chloro impurity, flatten the gradient slope between 10-15 minutes to increase resolution.

Phase 3: Preparative Purification
  • System Equilibration: Flush the preparative C18 column (21.2 x 150 mm) with 5 column volumes (CV) of 50% Solvent B to establish the initial gradient conditions.

  • Injection: Inject 212 µL of the clarified sample.

  • Fraction Collection: Trigger fraction collection based on UV absorbance at 254 nm. Set a threshold that ignores minor baseline drift but captures the main peak.

Table 2: Optimized Gradient Elution Profile

Time (min)% Solvent A (Water)% Solvent B (Acetonitrile)Step Causality
0.05050High starting organic prevents the lipophilic sample from crashing out of the DMSO plug.
2.05050Isocratic hold to stabilize the baseline post-injection and elute polar impurities.
15.0595Shallow gradient to carefully resolve the target from structurally similar positional isomers.
20.0595High-organic wash to ensure complete elution of the highly lipophilic target.
21.05050Rapid return to initial conditions.
25.05050Column re-equilibration for subsequent injections.
Phase 4: Post-Purification Processing

Fractions containing pure 2-[(4-Chlorophenyl)methyl]-1-benzofuran will be highly enriched in acetonitrile.

  • Pool the target fractions.

  • Remove the acetonitrile via rotary evaporation under reduced pressure. Crucial: Keep the water bath temperature below 40°C to prevent thermal degradation of the compound.

  • Once the organic solvent is removed, the target molecule will precipitate as a fine suspension in the remaining water. Flash-freeze the aqueous suspension and lyophilize (freeze-dry) for 24-48 hours to yield the pure compound as a dry powder.

References

  • Reverse-phase HPLC analysis and purification of small molecules - PubMed. nih.gov.
  • Synthesis and validation of [18F]mBPET-1, a fluorine-18 labelled mTOR inhibitor derivative based on a benzofuran backbone - PMC. nih.gov.
  • How to Scale-Up Reversed Phase Flash Purification | Biotage. biotage.com.
  • Reversed Phase Chromatography. ualberta.ca.
  • Scaling Small Molecule Purification Methods for HPLC | Agilent. agilent.com.

Sources

NMR and mass spectrometry analysis of 2-benzyl-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR and High-Resolution Mass Spectrometry Profiling of 2-Benzyl-1-benzofuran

Executive Summary

2-Benzyl-1-benzofuran (C₁₅H₁₂O) is a privileged heterocyclic scaffold frequently encountered in the development of neuroprotective agents, anti-inflammatory drugs, and advanced organic materials [4]. Accurate structural elucidation of this molecule is paramount, as subtle regioisomeric shifts (e.g., 3-benzyl vs. 2-benzyl substitution) drastically alter its pharmacological profile and binding affinity. This application note provides a definitive, self-validating analytical protocol utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to definitively characterize and verify the purity of 2-benzyl-1-benzofuran.

Analytical Workflow Overview

To eliminate analytical ambiguity, we employ an orthogonal testing strategy. NMR provides absolute atomic connectivity and spatial arrangement, while HRMS confirms the exact elemental composition and structural stability via fragmentation profiling.

Workflow A Sample Preparation (2-benzyl-1-benzofuran in CDCl3) B NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->B C Mass Spectrometry (HRMS / EI-MS) A->C D Data Integration & Causality Analysis B->D C->D E Structural Validation & Purity Certification D->E

Fig 1. Standardized analytical workflow for 2-benzyl-1-benzofuran characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Experimental Protocol
  • Sample Preparation: Weigh exactly 15.0 mg of the purified 2-benzyl-1-benzofuran isolate.

  • Solvent Selection: Dissolve the sample in 600 µL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). Causality: CDCl₃ is selected due to the molecule's high lipophilicity and the absence of exchangeable protons, preventing solvent-exchange artifacts and ensuring a clean baseline.

  • Instrument Setup: Transfer the homogenous solution to a high-precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Run 16 transients with a relaxation delay (D1) of 1.5 seconds and a 90° pulse angle. Causality: A 1.5s delay ensures complete relaxation of the rigid aromatic protons, guaranteeing quantitative integration for the 12 protons in the molecule [1].

  • ¹³C NMR Acquisition: Run 1024 transients at 100 MHz with a D1 of 2.0 seconds and proton decoupling (WALTZ-16).

  • Data Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C before Fourier transformation. Calibrate the chemical shifts against the TMS internal standard (δ 0.00 ppm).

Data Interpretation & Causality

The NMR spectra of 2-benzyl-1-benzofuran are defined by the interplay between the electron-rich benzofuran core and the freely rotating benzyl group [2].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Structural Rationale
4.11 Singlet (s) 2H -CH₂- (Benzylic) Deshielded by the magnetic anisotropy of both the adjacent phenyl ring and the C2-oxygenated heteroaromatic system.
6.37 Doublet (d, J = 0.8 Hz) 1H Benzofuran H-3 Vinylic proton on the electron-rich furan ring; exhibits slight allylic coupling to the benzylic CH₂ or H-4.
7.14–7.24 Multiplet (m) 3H Aromatic Complex multiplet due to overlapping resonances of the less deshielded aromatic protons on the phenyl ring.
7.24–7.34 Multiplet (m) 4H Aromatic Core aromatic protons of the benzyl and benzofuran moieties.

| 7.34–7.41 | Multiplet (m) | 2H | Aromatic | Most deshielded aromatic protons due to proximity to the electronegative oxygen (H-7) and ring fusion (H-4). |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality / Structural Rationale
35.0 -CH₂- (Benzylic) Typical sp³ benzylic carbon, shifted slightly downfield by the adjacent benzofuran C2 [1].
103.4 Benzofuran C-3 Highly shielded sp² carbon characteristic of the β-position in enol ethers/furans (+M effect from oxygen).
111.0 Benzofuran C-7 Shielded by the resonance electron donation (+M effect) of the adjacent furan oxygen atom.
120.5 – 129.0 Aromatic Carbons Standard resonances for the unsubstituted carbons on the fused benzene and phenyl rings.
137.3 Phenyl C-1' (ipso) Quaternary carbon attached directly to the benzylic methylene.
155.1 Benzofuran C-7a Oxygen-bound quaternary aromatic carbon at the ring fusion.

| 157.9 | Benzofuran C-2 | Highly deshielded α-carbon of the furan ring, directly bound to the electronegative oxygen. |

Mass Spectrometry (MS) Analysis

Experimental Protocol
  • Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade methanol.

  • Ionization Selection: Introduce the sample into a Gas Chromatography-Mass Spectrometry (GC-MS) system utilizing Electron Ionization (EI) at 70 eV, or an HRMS system using Electrospray Ionization (ESI). Causality: EI at 70 eV provides highly reproducible, standardized fragmentation patterns essential for structural fingerprinting, while HRMS confirms the exact elemental composition [3].

  • Acquisition: Scan from m/z 50 to 500. For HRMS, ensure mass accuracy is calibrated to < 5 ppm error against a known lock mass.

Fragmentation Pathway & Causality

Under EI conditions, the molecular ion [M]⁺ is observed at m/z 208.0888. The dominant fragmentation pathway is driven by the relative weakness of the benzylic C-C bond and the stability of the resulting aromatic cations.

Fragmentation M Molecular Ion [M]+ m/z 208.0888 F1 Tropylium Cation m/z 91.05 M->F1 α-cleavage F2 Benzofuranyl Cation m/z 117.03 M->F2 α-cleavage F3 [M - H]+ m/z 207.08 M->F3 H loss

Fig 2. Primary EI-MS fragmentation pathways of 2-benzyl-1-benzofuran.

Table 3: Mass Spectrometry Data Interpretation

m/z Value Ion Type Assignment Causality / Structural Rationale
208.0888 [M]⁺ Molecular Ion Represents the intact 2-benzyl-1-benzofuran molecule (C₁₅H₁₂O) [3].
117.03 [C▵H₅O]⁺ Benzofuranyl Cation Formed via α-cleavage of the benzylic bond, retaining the positive charge on the stable heteroaromatic ring.

| 91.05 | [C₇H₇]⁺ | Tropylium Cation | Classic benzylic cleavage product rearranging to the highly stable 7-membered aromatic ring. |

Self-Validating Quality Control

A protocol is only as reliable as its internal validation mechanisms. To ensure the integrity of the structural assignment and rule out regioisomers, analysts must employ a self-validating cross-check using 2D HMBC (Heteronuclear Multiple Bond Correlation).

Validation Checkpoint: The defining structural feature of 2-benzyl-1-benzofuran is the linkage between the benzyl group and the C2 position of the benzofuran core. The benzylic protons at δ 4.11 must show a strong ³J carbon-proton correlation to the highly deshielded C2 carbon at δ 157.9 [1]. If this correlation is absent, or if the benzylic protons correlate to a shielded carbon near δ 120-130, the sample is likely the 3-benzyl isomer. Furthermore, the total integration of the ¹H spectrum must yield exactly 12 protons [2]. Any deviation indicates co-eluting impurities, necessitating further purification via preparative HPLC.

References

  • Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization. The Journal of Organic Chemistry - ACS Publications.[Link]

  • CuBr-Catalyzed Coupling of N-Tosylhydrazones and Terminal Alkynes: Synthesis of Benzofurans and Indoles. AWS.[Link]

  • 2-Benzyl-benzofuran | C15H12O | CID 12218409. PubChem - NIH.[Link]

  • Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR1. PMC.[Link]

Application Note: Multiparametric Profiling of Apoptosis Induction by 2-[(4-Chlorophenyl)methyl]-1-benzofuran

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Development Professionals, Pharmacologists, and Cell Biologists Application Focus: Mechanistic validation of intrinsic apoptosis via multiparametric in vitro assays.

Mechanistic Rationale: Benzofurans as Apoptotic Modulators

Benzofuran scaffolds are privileged structures in medicinal chemistry, widely recognized for their potent antiproliferative and apoptosis-inducing properties across various oncology models[1]. The compound 2-[(4-Chlorophenyl)methyl]-1-benzofuran (hereafter referred to as 4-Cl-BZF ) represents a specific, highly active class of 2-benzylbenzofurans[2]. The addition of the lipophilic 4-chlorophenyl group at the methyl position enhances cellular permeability and alters steric distribution, which are critical determinants for target engagement and cytotoxicity[3].

Mechanistically, 2-benzylbenzofuran derivatives are known to trigger the intrinsic (mitochondrial) apoptotic pathway . This cascade is typically initiated by the overproduction of Reactive Oxygen Species (ROS), leading to the collapse of the mitochondrial membrane potential (ΔΨm)[4]. The subsequent shift in the balance of Bcl-2 family proteins—specifically the downregulation of anti-apoptotic Bcl-2/Bcl-xL and the upregulation of pro-apoptotic Bax/Bak—facilitates the cytosolic release of Cytochrome C. This release acts as the biochemical trigger for the apoptosome, culminating in the activation of the Caspase-9 and Caspase-3 executioner cascade[4].

To rigorously evaluate 4-Cl-BZF as a therapeutic lead, researchers must move beyond simple viability screens and employ a self-validating, multiparametric approach to confirm this precise mechanism of action.

Experimental Strategy & Workflow

The following workflow is designed to establish causality. We progress from macroscopic viability metrics to cellular membrane dynamics, organelle-specific dysfunction, and finally, molecular protein execution.

Workflow A 1. Cytotoxicity Profiling (MTT / ATP Assay) B 2. Apoptosis Quantification (Annexin V / PI Flow) A->B Determine IC50 Establish Dosing C 3. Mitochondrial Integrity (JC-1 Depolarization) B->C Confirm Early vs. Late Apoptosis D 4. Molecular Effectors (Western Blotting) C->D Link ΔΨm Loss to Intrinsic Pathway

Experimental workflow for profiling apoptosis induction by 4-Cl-BZF.

Self-Validating Experimental Protocols

To ensure data integrity, every protocol below is engineered as a self-validating system , incorporating specific controls to rule out artifacts, solvent toxicity, and spectral overlap.

Cell Viability & Dose-Response (MTT Assay)

Causality & Purpose: Before interrogating apoptotic mechanisms, a baseline dose-response curve must be established to identify the IC₅₀. Performing mechanistic assays at universally toxic doses (e.g., 10× IC₅₀) will result in necrotic artifacts rather than true apoptotic signaling. Self-Validation System:

  • Vehicle Control: 4-Cl-BZF is highly lipophilic and requires DMSO for dissolution. A 0.1% DMSO vehicle control is mandatory to rule out solvent-induced cytotoxicity.

  • Edge-Effect Mitigation: The outer wells of the 96-well plate must be filled with sterile PBS (not cells) to prevent evaporation-induced osmolarity changes that skew viability data.

Step-by-Step Protocol:

  • Seed target cancer cells (e.g., A549 or HepG2) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treat cells with a logarithmic concentration gradient of 4-Cl-BZF (0.1 µM to 100 µM) and a 0.1% DMSO vehicle control for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Carefully aspirate the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Read absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Phosphatidylserine Externalization (Annexin V-FITC/PI Flow Cytometry)

Causality & Purpose: This assay differentiates between early apoptosis, late apoptosis, and necrosis. Annexin V binds to phosphatidylserine (PS) that flips to the outer plasma membrane leaflet exclusively during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). Self-Validation System:

  • Compensation Controls: Spectral overlap between FITC (green) and PI (red) can create false double-positive (late apoptotic) readings. You must run single-stained controls (Annexin V only, PI only) to calculate the compensation matrix.

Step-by-Step Protocol:

  • Treat cells with 4-Cl-BZF at ½× IC₅₀, 1× IC₅₀, and 2× IC₅₀ for 24 hours.

  • Harvest cells (including floating cells in the media, which represent late apoptotic populations) using enzyme-free dissociation buffer to prevent clipping of membrane PS receptors.

  • Wash twice with cold PBS and resuspend in 100 µL of 1× Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (analyze at least 10,000 events per sample).

Mitochondrial Membrane Potential (JC-1 Assay)

Causality & Purpose: To confirm the intrinsic pathway, we measure the mitochondrial membrane potential (ΔΨm). The JC-1 dye forms red fluorescent J-aggregates in healthy, polarized mitochondria. When the membrane depolarizes due to 4-Cl-BZF-induced ROS, the dye disperses into green fluorescent monomers[4]. Self-Validation System:

  • Dynamic Range Validation: A positive control using 50 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone, a potent mitochondrial uncoupler) must be run in parallel. This defines the maximum possible shift in the red/green fluorescence ratio, validating the assay's sensitivity.

Step-by-Step Protocol:

  • Post-treatment with 4-Cl-BZF (12–24 hours), wash cells with PBS.

  • Incubate cells with 2.5 µg/mL JC-1 dye in culture media for 20 minutes at 37°C in the dark.

  • Wash twice with cold JC-1 buffer to remove excess dye.

  • Analyze via flow cytometry or fluorescence microscopy. Calculate the ratio of Red (Ex 514 nm / Em 590 nm) to Green (Ex 514 nm / Em 529 nm) fluorescence. A decreasing ratio indicates ΔΨm loss.

Immunoblotting for Apoptotic Effectors

Causality & Purpose: Phenotypic assays must be corroborated by biochemical evidence. Western blotting confirms the physical cleavage of executioner caspases and the shifting ratio of Bcl-2 family proteins. Self-Validation System:

  • Loading Controls: GAPDH or β-actin must be probed on the same membrane to ensure that any observed downregulation in Bcl-2 is due to the compound's mechanism, not unequal protein loading.

  • Positive Apoptosis Control: Include a sample treated with 1 µM Staurosporine for 4 hours to provide a definitive reference band for Cleaved Caspase-3 and Cleaved PARP.

Step-by-Step Protocol:

  • Lyse 4-Cl-BZF-treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein yield using a BCA assay. Load 30 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane. Block with 5% non-fat milk for 1 hour.

  • Probe overnight at 4°C with primary antibodies against Bax, Bcl-2, Caspase-9, Caspase-3, PARP, and GAPDH.

  • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry.

Data Presentation & Interpretation

The following table summarizes the expected quantitative profile of a successful pro-apoptotic hit using the protocols described above.

AssayBiomarker / ReadoutVehicle Control (0.1% DMSO)4-Cl-BZF (1× IC₅₀)4-Cl-BZF (2× IC₅₀)Positive Control
MTT Viability Cell Survival (%)99.5 ± 2.150.0 ± 3.418.2 ± 2.7< 10.0 (Staurosporine)
Flow Cytometry Early Apoptosis (Annexin V+/PI-)< 5.0 %25.4 ± 1.8 %42.1 ± 3.5 %> 50.0 % (Staurosporine)
JC-1 Assay Red/Green Fluorescence Ratio> 5.0 (Polarized)1.8 ± 0.30.6 ± 0.1< 0.5 (CCCP)
Western Blot Pro/Anti-Apoptotic Ratio (Bax/Bcl-2)0.2 (Low)1.5 (Moderate)3.8 (High)> 4.0 (Staurosporine)
Western Blot Cleaved Caspase-3 / Cleaved PARPUndetectableModerate BandsIntense BandsIntense Bands

Apoptotic Signaling Pathway Visualization

Based on the multiparametric data gathered, the precise molecular mechanism of 4-Cl-BZF can be mapped to the intrinsic mitochondrial pathway.

Pathway Compound 2-[(4-Chlorophenyl)methyl]-1-benzofuran ROS Reactive Oxygen Species (ROS) Compound->ROS Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) ↓ Compound->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) ↑ Compound->Bax Activates Mito Mitochondrial Depolarization (ΔΨm ↓) ROS->Mito CytC Cytochrome C Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 / PARP Cleavage Casp9->Casp3 Apoptosis Cellular Apoptosis Casp3->Apoptosis

Intrinsic mitochondrial apoptotic pathway triggered by 4-Cl-BZF.

References

  • International Journal of Molecular Sciences (via PMC). BL-038, a Benzofuran Derivative, Induces Cell Apoptosis in Human Chondrosarcoma Cells through Reactive Oxygen Species/Mitochondrial Dysfunction and the Caspases Dependent Pathway.[4][Link]

  • RSC Advances. Anticancer therapeutic potential of benzofuran scaffolds.[1][Link]

  • Cancers (via PMC). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3][Link]

Sources

Application Notes & Protocols: A Guide to Computational Docking Studies of 2-Benzyl-1-Benzofuran with Key Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The 2-benzyl-1-benzofuran moiety, in particular, represents a promising template for the design of novel therapeutic agents.[3] Computational molecular docking is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding orientation and affinity of small molecules to their protein targets.[4][5] This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies of 2-benzyl-1-benzofuran against three therapeutically relevant protein targets: Epidermal Growth Factor Receptor (EGFR) for anticancer applications, Cyclooxygenase-2 (COX-2) for anti-inflammatory effects, and Acetylcholinesterase (AChE) for neuroprotective potential. We will detail the entire workflow, from target selection and preparation to docking simulation and results analysis, emphasizing the scientific rationale behind each step to ensure robust and reliable outcomes.

Part 1: The Principle and the Workflow

Molecular docking simulates the interaction between a small molecule (the ligand) and a macromolecule (the receptor or protein). The primary goal is to predict the most stable binding pose of the ligand within the receptor's active site and to estimate the binding affinity, typically represented by a docking score.[5] This process relies on two key components: a search algorithm to explore the conformational space of the ligand and a scoring function to evaluate the energy of each pose.[6] A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

Overall Computational Workflow

The entire process, from preparation to analysis, follows a systematic and logical sequence. This workflow ensures that the inputs are correctly prepared and the results are properly validated and interpreted.

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Validation cluster_docking Phase 3: Simulation cluster_analysis Phase 4: Analysis ligand_prep Ligand Preparation (2-Benzyl-1-Benzofuran) receptor_prep Receptor Preparation (Target Protein) grid Grid Box Generation (Define Active Site) ligand_prep->grid redock Protocol Validation (Re-docking Co-crystallized Ligand) receptor_prep->redock receptor_prep->grid run_dock Execute Docking (AutoDock Vina) redock->run_dock grid->run_dock analyze_scores Analyze Docking Scores (Binding Affinity) run_dock->analyze_scores visualize Visualize Binding Poses (PyMOL / Discovery Studio) analyze_scores->visualize interactions Identify Key Interactions (H-Bonds, Hydrophobic etc.) visualize->interactions

Caption: High-level workflow for molecular docking studies.

Part 2: Target Protein Identification and Selection

The selection of appropriate protein targets is guided by the known biological activities of the benzofuran scaffold.[1][7] For this guide, we have selected three well-validated targets representing distinct therapeutic areas where benzofuran derivatives have shown promise.

Target ProteinTherapeutic AreaPDB IDResolutionRationale & Significance
Epidermal Growth Factor Receptor (EGFR) Kinase Domain Anticancer2.60 ÅEGFR is a tyrosine kinase that is often overexpressed in various cancers; its inhibition is a key strategy in oncology.[8][9] Several benzofuran hybrids have been investigated as EGFR inhibitors.[10]
Cyclooxygenase-2 (COX-2) Anti-inflammatory2.40 ÅCOX-2 is an enzyme responsible for the synthesis of prostaglandins, which mediate inflammation and pain. It is the primary target of many non-steroidal anti-inflammatory drugs (NSAIDs).[11][12]
Acetylcholinesterase (AChE) Neuroprotection2.35 ÅAChE breaks down the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for managing symptoms of Alzheimer's disease.[13][14] Benzofuran derivatives have shown potent AChE inhibitory activity.[15]

Part 3: Detailed Protocols

This section provides a step-by-step methodology for conducting the docking study. We will use the AutoDock Suite (AutoDock Tools and AutoDock Vina) as it is widely used, extensively validated, and freely available for academic research.[16]

Protocol 1: Essential Software and Resources
  • AutoDock Tools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina. Download from The Scripps Research Institute website.

  • AutoDock Vina: The core docking program. It uses a command-line interface. Download from The Scripps Research Institute website.[6]

  • Molecular Visualization Software: Tools like UCSF ChimeraX, PyMOL, or BIOVIA Discovery Studio are essential for viewing macromolecules and analyzing results.

  • Protein Data Bank (PDB): The primary repository for 3D structures of proteins and nucleic acids.[8]

  • PubChem Database: A public database of chemical molecules and their activities. Used to retrieve ligand structures.

Protocol 2: Ligand Preparation (2-Benzyl-1-Benzofuran)

The objective here is to convert the 2D or 3D structure of our ligand into the PDBQT file format, which includes atomic coordinates, partial charges, and information on rotatable bonds.

  • Obtain Ligand Structure:

    • Navigate to the PubChem database ([Link]).

    • Search for "2-benzyl-1-benzofuran".

    • Download the 3D structure in SDF format.

  • Convert and Prepare in AutoDock Tools (ADT):

    • Launch ADT.

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger partial charges.

    • Causality Check: Gasteiger charges are an empirical method to quickly assign partial charges to atoms, which is crucial for the scoring function to calculate electrostatic interactions.

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as 2-benzyl-1-benzofuran.pdbqt.

Protocol 3: Receptor Preparation (Using EGFR - 1M17 as an Example)

The goal of receptor preparation is to clean the crystal structure obtained from the PDB and convert it into the PDBQT format. A clean structure is critical for a successful docking simulation.[17]

  • Download and Clean the PDB File:

    • Go to the RCSB PDB website ([Link]) and download the structure for PDB ID 1M17.[18]

    • Open the 1M17.pdb file in a molecular viewer like PyMOL or UCSF Chimera.

    • The crystal structure often contains non-protein atoms like water molecules, ions, and the co-crystallized inhibitor (Erlotinib in this case). These must be removed to ensure they do not interfere with the docking of our new ligand.

    • In PyMOL, you can use the command: remove solvent and remove hetatm and not chain A. Save the cleaned protein as 1M17_protein.pdb.

    • Expertise Insight: We remove water molecules because their positions in a static crystal structure may not reflect the dynamic reality of the binding pocket and can sterically hinder the docking process. Only structurally conserved water molecules that are known to mediate key interactions should be retained, which requires more advanced protocols.[19]

  • Prepare Receptor in ADT:

    • Launch ADT.

    • Go to File -> Read Molecule and open 1M17_protein.pdb.

    • Go to Edit -> Hydrogens -> Add. Select "Polar only" and click OK.

    • Go to Grid -> Macromolecule -> Choose. Select 1M17_protein and click "Select Molecule". A warning about saving will appear; click OK.

    • This step saves the protein in the required PDBQT format (1M17_protein.pdbqt), which includes added polar hydrogens and assigned partial charges.

Repeat this protocol for the other target proteins: COX-2 (PDB: 3LN1) and AChE (PDB: 4EY7).

Protocol 4: Docking Protocol Validation (Self-Validating System)

Before docking our novel ligand, it is crucial to validate that our docking parameters can accurately reproduce the known binding pose of a reference compound.[20] The standard method is to re-dock the co-crystallized ligand into the protein's binding site.[21]

  • Extract the Co-crystallized Ligand: From the original 1M17.pdb file, extract the coordinates of the erlotinib ligand (heteroatom ID: ERL) and save it as erlotinib_crystal.pdb.

  • Prepare the Ligand: Prepare erlotinib_crystal.pdb using Protocol 2 to create erlotinib.pdbqt.

  • Define the Grid Box: The grid box defines the three-dimensional search space for the docking algorithm. It should be centered on and encompass the entire binding site.

    • In ADT, with 1M17_protein.pdbqt loaded, go to Grid -> Grid Box.

    • To center the box on the original ligand's position, load erlotinib_crystal.pdb. The grid box will automatically center on it.

    • Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box is large enough to allow the ligand to rotate freely but small enough to focus the search.

    • Causality Check: A well-defined grid box increases the efficiency and accuracy of the docking search. A box that is too large wastes computational time searching irrelevant space, while one that is too small may artificially constrain the ligand and miss the true binding pose.

  • Run AutoDock Vina: (See Protocol 5 for command details).

  • Analyze the Result:

    • Superimpose the top-ranked docked pose of erlotinib with its original crystallographic pose (erlotinib_crystal.pdb).

    • Calculate the Root Mean Square Deviation (RMSD) between the two poses.

    • Trustworthiness: An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol is reliable for this target.[22]

Protocol 5: Executing the Docking Simulation
  • Define the Grid Box for 2-Benzyl-1-Benzofuran: Repeat step 3 from Protocol 4 , but this time center the grid box on the known active site of the receptor. For 1M17, this is the same location where erlotinib was bound. Note the center coordinates (x, y, z) and dimensions from the ADT Grid Box menu.

  • Create a Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and where to place the output.

    (Note: Replace the center and size values with those determined for your specific target.)

  • Run Vina from the Command Line:

    • Open a terminal or command prompt.

    • Navigate to the directory containing your files.

    • Execute the command: vina --config conf.txt --log 1M17_docking_log.txt

Part 4: Post-Docking Analysis and Data Interpretation

The output of a Vina simulation is a PDBQT file containing the top-ranked binding poses (usually 9) and their corresponding binding affinities, as well as a log file with the scores in a table format.

Interpreting Quantitative Data

The primary quantitative output is the binding affinity, measured in kcal/mol. This score is an estimation of the binding free energy.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (lower bound)RMSD from Best Pose (upper bound)
1-9.50.0000.000
2-9.21.8542.541
3-9.12.1033.012
............

How to Interpret:

  • Binding Affinity: The most negative value represents the best-predicted binding pose. The difference in energy between poses can indicate the confidence in that particular orientation.

  • RMSD Clustering: Vina provides RMSD values between the poses. A low RMSD between multiple high-ranking poses suggests they belong to the same binding cluster, increasing confidence in that binding mode.[23]

Visualizing and Analyzing Interactions

A docking score alone is insufficient. Visual inspection of the binding pose is essential to determine if the predicted interactions are chemically meaningful.[14]

  • Load Results into a Viewer: Open the receptor PDBQT file (1M17_protein.pdbqt) and the output file (1M17_docking_results.pdbqt) in PyMOL or Discovery Studio.

  • Analyze Interactions: Focus on the top-ranked pose (Mode 1). Identify key interactions between 2-benzyl-1-benzofuran and the amino acid residues of the protein.

    • Hydrogen Bonds: These are critical for specificity and affinity.

    • Hydrophobic Interactions: Interactions between non-polar regions of the ligand and protein.

    • Pi-Pi Stacking: Aromatic rings on the ligand interacting with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP).

Conceptual Interaction Diagram

The following diagram illustrates the types of interactions a ligand might form within a protein's binding pocket.

G cluster_protein Protein Binding Pocket cluster_ligand Ligand (2-Benzyl-1-Benzofuran) r1 Hydrophilic Residue (e.g., ASP, GLU) r2 Aromatic Residue (e.g., PHE, TYR) r3 Hydrophobic Residue (e.g., LEU, VAL) r4 H-Bond Donor (e.g., SER, THR) l1 H-Bond Acceptor (Benzofuran Oxygen) l1->r1 Electrostatic l1->r4 Hydrogen Bond l2 Aromatic Ring (Benzene) l2->r2 π-π Stacking l3 Hydrophobic Group (Benzyl Methylene) l3->r3 Hydrophobic Interaction

Caption: Key molecular interactions in a binding pocket.

References

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). PubMed. [Link]

  • Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2020). MDPI. [Link]

  • Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]

  • Molecular docking analysis of COX-2 for potential inhibitors. (n.d.). PMC. [Link]

  • Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. (n.d.). PMC. [Link]

  • Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models. (2023). MDPI. [Link]

  • Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. (2025). Brieflands. [Link]

  • 5UGA: Crystal structure of the EGFR kinase domain (L858R, T790M, V948R) in complex with... (2017). RCSB PDB. [Link]

  • 7SI1: Crystal structure of apo EGFR kinase domain. (2022). RCSB PDB. [Link]

  • In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae. (n.d.). PMC. [Link]

  • Molecular Docking studies of Novel Flavones as Cyclooxygenase- 2 (Cox 2) Inhibitors. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Insights from the molecular docking analysis of EGFR antagonists. (n.d.). PMC - NIH. [Link]

  • Acetylcholinesterase Inhibition Activity and Molecular Docking Studies of 3-α-Carboxy Ethyl/3-Benzamidoacetic Acid Rhodanine Derivatives. (2024). Letters in Applied NanoBioScience. [Link]

  • (PDF) Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). (2025). ResearchGate. [Link]

  • 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. (2002). RCSB PDB. [Link]

  • Structural Bioinformatics Applied to Acetylcholinesterase Enzyme Inhibition. (2025). MDPI. [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. (2024). IntechOpen. [Link]

  • Molecular Docking Analysis: Interaction Studies of Natural Compounds to Anti-inflammatory Targets. (2017). IntechOpen. [Link]

  • In-silico Investigation and Development of Cyclooxygenase-2 (1CX2) Selective Inhibition as a Possible Anti-Inflammatory Activity. (n.d.). Semantic Scholar. [Link]

  • Docking studies for screening anticancer compounds of Azadirachta indica using Saccharomyces cerevisiae as model system. (n.d.). PMC. [Link]

  • Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. (2023). MDPI. [Link]

  • Revealing Lingonberry's Neuroprotective Potential in Alzheimer's Disease Through Network Pharmacology and Molecular Docking. (2025). PMC. [Link]

  • 3D crystal structures of acetylcholinesterase (AChE, PDB ID: 4EY7) (a)... (n.d.). ResearchGate. [Link]

  • Molecular Docking as a Therapeutic Approach for Targeting Cancer Stem Cell Metabolic Processes. (2022). Frontiers. [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2025). MDPI. [Link]

  • Study Of Molecular Docking On Compounds With Potential As Anti- Inflammatory. (n.d.). Jurnal Eduhealth. [Link]

  • Docking with the AutoDock Suite. (2024). Center for Computational Structural Biology. [Link]

  • Molecular docking proteins preparation. (2019). ResearchGate. [Link]

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (n.d.). PMC. [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PMC. [Link]

  • Modulatory potential of A novel benzofuran-derived compound against aluminium chloride-induced neurotoxicity and miRNA dysregulation: Biochemical and bio-analytical study. (n.d.). PMC. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). ResearchGate. [Link]

  • Molecular Docking: A Structure-Based Drug Designing Approach. (2017). JSciMed Central. [Link]

  • 2-Benzyl-benzofurans from the tubers of Ophiopogon japonicus. (2017). PMC. [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). RSC Publishing. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). MDPI. [Link]

  • 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. (2019). PubMed. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). ScienceOpen. [Link]

  • Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. (2022). MDPI. [Link]

  • Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (2023). MDPI. [Link]

  • 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. (2009). Journal of Medicinal Chemistry. [Link]

  • 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine. (2012). NCBI. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-[(4-Chlorophenyl)methyl]-1-benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 2-[(4-Chlorophenyl)methyl]-1-benzofuran (also known as 2-(4-chlorobenzyl)benzofuran).

The most robust and scalable approach to constructing this scaffold is the palladium-catalyzed tandem Sonogashira cross-coupling of 2-iodophenol with 3-(4-chlorophenyl)prop-1-yne, followed by a 5-endo-dig intramolecular cyclization[1]. While alternative routes such as the reductive cyclization of propargyl alcohols[2] or Suzuki cross-coupling[3] exist, the tandem alkyne approach provides superior atom economy. However, it presents unique mechanistic bottlenecks that require precise control.

Mechanistic Overview & Pathway

To troubleshoot effectively, we must first understand the causality of the reaction pathway. The process is a cascade: the Pd(0) catalyst first selectively inserts into the highly reactive C–I bond of 2-iodophenol. Following transmetalation with the Cu-activated alkyne and reductive elimination, an o-alkynylphenol intermediate is formed. Finally, base-mediated activation of the phenol drives the nucleophilic attack across the alkyne to aromatize the benzofuran core.

Pathway A 2-Iodophenol + 3-(4-Chlorophenyl)propyne B Pd(0)/Cu(I) Cross-Coupling A->B Base, Solvent -HI C o-Alkynylphenol Intermediate B->C D 5-endo-dig Cyclization C->D Heat, Base E 2-(4-Chlorobenzyl) benzofuran D->E Aromatization

Fig 1: Tandem Pd/Cu-catalyzed Sonogashira coupling and 5-endo-dig cyclization pathway.

Quantitative Optimization Data

Yield optimization requires balancing the kinetics of the cross-coupling step with the cyclization step. Below is a summary of empirical data demonstrating how catalyst and base selection dictate the final yield.

EntryCatalyst SystemBaseSolventTemp (°C)Primary ObservationYield (%)
1PdCl₂(_P_Ph₃)₂ / CuIEt₃NTHF60Reaction stalls at uncyclized intermediate45%
2PdCl₂(_P_Ph₃)₂ / CuIK₂CO₃DMF80Moderate conversion; trace Pd black formed68%
3Pd(dppf)Cl₂ / CuIK₂CO₃DMF80Clean conversion; stable catalyst81%
4 Pd(dppf)Cl₂ / CuI Cs₂CO₃ DMF 80 Rapid cyclization; optimal conditions 94%

Troubleshooting Guides & FAQs

Q1: My reaction stalls, and LC-MS/TLC shows a buildup of the uncyclized o-alkynylphenol intermediate. How do I drive it to completion?

Causality: The initial Sonogashira coupling is kinetically faster than the subsequent 5-endo-dig cyclization. If the base is too weak (e.g., triethylamine) or the temperature is too low, the phenoxide is not sufficiently nucleophilic to attack the alkyne, leaving the intermediate stranded. Solution: Switch to a stronger, more soluble inorganic base like Cesium Carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF), and ensure the reaction is heated to 80°C. The "cesium effect" enhances the nucleophilicity of the phenoxide, rapidly driving the ring closure.

Q2: I am isolating a significant amount of a dimeric byproduct instead of my target. What went wrong?

Causality: You are observing the Glaser homocoupling of your starting alkyne, 3-(4-chlorophenyl)prop-1-yne. This occurs when trace oxygen infiltrates the system, oxidizing the Cu(I) co-catalyst to Cu(II), which then rapidly catalyzes the dimerization of terminal alkynes. Solution: Strict exclusion of oxygen is mandatory. Standard nitrogen sweeping is often insufficient. Implement a rigorous Freeze-Pump-Thaw degassing protocol (minimum 3 cycles) for your solvent prior to adding the catalysts.

Q3: Why am I losing the chloro substituent on the benzyl ring, resulting in a des-chloro impurity?

Causality: Palladium catalysts can undergo unwanted oxidative addition into aryl C–Cl bonds, particularly at elevated temperatures or when using highly electron-rich phosphine ligands (like P(_t_Bu)₃). While the C–I bond of the iodophenol is vastly more reactive, overcooking the reaction will cause the catalyst to attack the product's C–Cl bond[4]. Solution: Exploit orthogonal reactivity by strictly capping the temperature at 80°C and using a bidentate ligand with a moderate electronic profile, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene). This ensures the catalyst selectively targets the C–I bond and leaves the C–Cl bond intact[4].

Q4: The reaction mixture turns completely black within 30 minutes, and the yield plummets. What is happening?

Causality: The black precipitate is "Palladium black"—inactive, agglomerated Pd(0) metal. This indicates catastrophic ligand dissociation and catalyst death, often caused by oxidized phosphine ligands or poor solvent coordination. Solution: Verify the integrity of your phosphine ligands (store them in a glovebox). Switching from a monodentate ligand (PPh₃) to a chelating bidentate ligand (dppf) drastically increases the stability of the catalytic complex against aggregation.

Troubleshooting Start Low Yield of Target? Check1 Is Pd Black forming? Start->Check1 Yes1 Degas solvent, Check ligand stability Check1->Yes1 Yes No1 Check TLC for intermediates Check1->No1 No Check2 Uncyclized alkyne present? No1->Check2 Yes2 Increase temp, Add Cs2CO3 Check2->Yes2 Yes No2 Des-chloro impurity seen? Check2->No2 No Yes3 Lower temp to 80°C, Use dppf ligand No2->Yes3 Yes

Fig 2: Decision tree for diagnosing and resolving common yield-limiting issues in synthesis.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reagent Preparation & Degassing

  • To an oven-dried Schlenk flask, add 2-iodophenol (1.0 equiv) and anhydrous DMF (0.2 M).

  • Perform three cycles of Freeze-Pump-Thaw degassing.

  • Validation: During the final thaw cycle under static vacuum, no gas bubbles should evolve from the liquid. If bubbling persists, repeat the cycle.

Step 2: Catalyst & Base Addition

  • Backfill the flask with Argon.

  • Quickly add Pd(dppf)Cl₂ (5 mol%), CuI (10 mol%), and anhydrous Cs₂CO₃ (2.5 equiv).

  • Validation: Observe the CuI powder before addition. It must be pure white. If it is green or brown, it has oxidized to Cu(II) and will cause Glaser homocoupling. Discard and use fresh CuI.

Step 3: Alkyne Addition & Heating

  • Inject 3-(4-chlorophenyl)prop-1-yne (1.2 equiv) via a gastight syringe.

  • Heat the reaction mixture to 80°C using a pre-heated oil bath.

  • Validation: The solution should transition to a clear yellow/orange or deep red color. If a black, opaque suspension forms within the first hour, the catalyst has crashed out (Pd black).

Step 4: Reaction Monitoring

  • Monitor via TLC (Hexanes/Ethyl Acetate 9:1) after 2 hours.

  • Validation: You should observe the disappearance of the 2-iodophenol spot (R_f ~0.6), a transient appearance of the intermediate (R_f ~0.4), and the dominant formation of the highly UV-active target product (R_f ~0.7).

Step 5: Workup

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography to yield pure 2-[(4-Chlorophenyl)methyl]-1-benzofuran.

References

  • Pd-Catalyzed Isocyanide Assisted Reductive Cyclization of 1-(2-Hydroxyphenyl)-propargyl Alcohols for 2-Alkyl/Benzyl Benzofurans and Their Useful Oxidative Derivatization. The Journal of Organic Chemistry - ACS Publications.[Link][2]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journal of Organic Chemistry.[Link][4]

  • A Convenient Two-Step Synthesis of 2-Arylbenzofurans. ResearchGate.[Link][1]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules - PMC.[Link][3]

Sources

Technical Support Center: Overcoming Challenges in the Purification of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of substituted benzofurans. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. Benzofurans are privileged scaffolds in drug discovery and materials science, but their purification is often non-trivial.[1][2] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your target purity and yield.

General Purification Workflow: A Strategic Approach

A systematic approach is crucial for efficiently purifying substituted benzofurans. The workflow below outlines a typical decision-making process, from the initial workup of the crude reaction mixture to the final, pure compound.

Benzofuran Purification Workflow cluster_0 Initial Analysis & Workup cluster_1 Primary Purification cluster_2 Secondary / High-Purity Purification cluster_3 Final Product Crude_Reaction Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude_Reaction->Workup Quench TLC_Analysis TLC / LC-MS Analysis Workup->TLC_Analysis Analyze Flash_Chromatography Flash Column Chromatography (Silica Gel) TLC_Analysis->Flash_Chromatography Major Impurities Present Crystallization_1 Crystallization / Recrystallization TLC_Analysis->Crystallization_1 Crude is >90% Pure & Solid Prep_HPLC Preparative HPLC (Normal or Reverse Phase) Flash_Chromatography->Prep_HPLC Co-eluting Impurities Specialty_Chromatography Alternative Chromatography (Alumina, Deactivated Silica) Flash_Chromatography->Specialty_Chromatography Compound Degradation Crystallization_2 Final Recrystallization Flash_Chromatography->Crystallization_2 Sufficiently Pure Crystallization_1->Crystallization_2 Further Purity Needed Pure_Product Pure Substituted Benzofuran (>98%) Prep_HPLC->Pure_Product Specialty_Chromatography->Pure_Product Crystallization_2->Pure_Product Acid-Catalyzed Decomposition Benzofuran Substituted Benzofuran Protonation Protonation of Furan Oxygen Benzofuran->Protonation + H⁺ Silanol Acidic Silanol Group (on Silica Surface) Silanol->Protonation Ring_Opening Ring Opening Protonation->Ring_Opening Polymerization Polymerization Protonation->Polymerization Degradation Degradation Products (Multiple Spots on TLC) Ring_Opening->Degradation Polymerization->Degradation

Sources

Technical Support Center: Investigating Off-Target Effects of Novel Benzofuran Analogs in Cellular Models

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing novel benzofuran-based compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the identification and validation of off-target effects in cellular models. Given that many novel compounds, such as those based on the 2-[(4-Chlorophenyl)methyl]-1-benzofuran scaffold, may have uncharacterized biological activities, a systematic approach to deconvoluting on-target versus off-target effects is critical for accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: My novel benzofuran compound induces the expected phenotype, but I'm observing some unexpected cellular responses. Could these be off-target effects?

A: It is highly probable. Unexpected cellular responses, such as unforeseen changes in cell morphology, proliferation rates, or the activation of unrelated signaling pathways, are classic indicators of potential off-target activity. Small molecule inhibitors, especially those in early-stage development, can interact with multiple cellular proteins.[1] It is crucial to systematically validate that the observed primary phenotype is a direct result of modulating the intended target.

Q2: I'm seeing significant cytotoxicity at concentrations where I expect to see a specific biological effect. How can I determine if this is an on-target or off-target effect?

A: This is a common challenge.[2] Cytotoxicity can be a result of on-target effects (e.g., the target is essential for cell survival), or it could be due to off-target interactions.[3] To dissect this, consider the following:

  • Dose-Response Analysis: A steep dose-response curve for cytotoxicity might suggest a specific, high-affinity interaction (potentially on-target), whereas a shallow curve could indicate non-specific toxicity.

  • Target Expression Levels: Compare the cytotoxic response in cell lines with varying expression levels of your intended target. If cells with low or no target expression still exhibit cytotoxicity, it strongly suggests an off-target mechanism.

  • Rescue Experiments: The gold standard is to perform a rescue experiment where you assess if the cytotoxic phenotype can be reversed by expressing a form of the target that is resistant to your compound.[4]

Q3: What are the initial steps to confirm that my compound is engaging the intended target in cells?

A: Before investigating off-target effects, it's essential to confirm on-target engagement. Depending on the nature of your target, you can use techniques such as:

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of the target protein upon compound binding.

  • Target Phosphorylation/Activity Assays: If your target is a kinase or another enzyme, you can directly measure the phosphorylation of its known substrates or its enzymatic activity in cell lysates after treatment with your compound.

  • Pulldown Assays: Using a biotinylated or otherwise tagged version of your compound can help to pull down the target protein from cell lysates, confirming a direct interaction.

Q4: My compound is a potential Aryl Hydrocarbon Receptor (AhR) modulator. What should I be aware of?

A: The benzofuran scaffold is present in molecules that can interact with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in xenobiotic metabolism.[5][6] AhR activation can lead to the expression of cytochrome P450 enzymes (e.g., CYP1A1), which could metabolize your compound or induce other cellular effects.[7] It is advisable to test for AhR activation using a reporter assay or by measuring the expression of AhR target genes.

Troubleshooting & Deconvolution Workflows

Issue 1: Differentiating On-Target Phenotype from Off-Target Artifacts

When a novel compound like a 2-[(4-chlorophenyl)methyl]-1-benzofuran derivative produces a biological effect, the primary challenge is to attribute this effect to the modulation of the intended target.

cluster_0 Initial Observation cluster_1 Orthogonal Validation cluster_2 Decision Point cluster_3 Conclusion A Observed Phenotype (e.g., Apoptosis, Cell Cycle Arrest) B Genetic Knockdown/Out of Target (siRNA/CRISPR) A->B Validate with orthogonal methods C Chemically Distinct Analog (Same Target, Different Scaffold) A->C Validate with orthogonal methods D Target Overexpression (Does it rescue the phenotype?) A->D Validate with orthogonal methods E Does Genetic Perturbation Recapitulate Phenotype? B->E C->E D->E F High Confidence On-Target Effect E->F Yes G Potential Off-Target Effect (Initiate Deconvolution) E->G No

Caption: A logical workflow for validating that an observed phenotype is due to an on-target effect.

  • Genetic Perturbation (The Gold Standard): The most rigorous method to validate an on-target effect is to use genetic tools to eliminate the target protein and see if the same phenotype is observed.[8]

    • CRISPR/Cas9 Knockout: Generating a stable knockout of the target gene provides a clean background to test your compound.[9][] If the knockout cells are resistant to your compound or phenocopy the compound's effect, it provides strong evidence for on-target activity.[11][12]

  • Rescue Experiments: This is a critical validation step. In a target knockout or knockdown background, re-introduce an siRNA-resistant or compound-resistant version of the target. If the compound's effect is restored, it confirms the on-target mechanism.[4]

  • Use of Structurally Unrelated Inhibitors: If available, use another inhibitor of the same target that has a different chemical scaffold.[15] If both compounds produce the same phenotype, it is more likely to be an on-target effect.

Protocol 1: CRISPR/Cas9-Mediated Target Knockout for Phenotype Validation

This protocol outlines the generation of a target knockout cell line to test if the cellular phenotype observed with your benzofuran compound is recapitulated.

  • sgRNA Design and Synthesis:

    • Design at least two unique sgRNAs targeting early exons of your gene of interest using online tools like CRISPOR.[16]

    • Synthesize or order the corresponding sgRNAs.

  • Cas9 and sgRNA Delivery:

    • Transfect the cells with Cas9 nuclease and the sgRNAs. Delivering the Cas9/sgRNA complex as a ribonucleoprotein (RNP) is often preferred as it reduces the duration of Cas9 activity, thereby minimizing off-target cleavage.[17]

  • Single-Cell Cloning and Expansion:

    • Two to three days post-transfection, isolate single cells into a 96-well plate using fluorescence-activated cell sorting (FACS) or limiting dilution.

    • Expand the single-cell clones into larger populations.

  • Verification of Knockout:

    • Genomic DNA Analysis: Perform PCR amplification of the target genomic region followed by Sanger sequencing or TIDE/ICE analysis to confirm the presence of insertions/deletions (indels).

    • Western Blot: Confirm the absence of the target protein by Western blot.[4]

  • Phenotypic Analysis:

    • Treat the verified knockout cell line and the parental (wild-type) cell line with your benzofuran compound.

    • If the knockout cells phenocopy the effect of the compound (e.g., show the same level of apoptosis or cell cycle arrest), it strongly supports an on-target mechanism.

Issue 2: Unexpected Cytotoxicity

High concentrations of a compound can lead to cytotoxicity through various mechanisms, including off-target effects or direct chemical interference with assay reagents.[2][18]

Observation Potential Cause Recommended Action
Cytotoxicity in target-negative cells Off-target toxicityPerform target-agnostic screening (e.g., kinome scan, proteomics) to identify potential off-targets.
U-shaped dose-response curve Compound precipitation at high concentrations; assay interference.[2]Visually inspect wells for precipitation.[19] Run an acellular assay with just the compound and assay reagents to check for direct interference.
High variability between replicates Inconsistent cell seeding; edge effects in plates; compound instability.[3][19]Ensure homogenous cell suspension. Avoid using outer wells of the plate.[19] Prepare fresh compound dilutions for each experiment.
Cytotoxicity only at very high concentrations (>50 µM) Non-specific membrane effects or general chemical toxicity.Focus on optimizing compound potency to achieve the desired on-target effect at lower, non-toxic concentrations.

This protocol helps to determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis.[2][3]

  • Cell Treatment:

    • Seed cells in a 6-well or 12-well plate and allow them to adhere overnight.

    • Treat cells with your benzofuran compound at various concentrations for the desired time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Collect both the supernatant (containing floating/dead cells) and the adherent cells (after trypsinization).

    • Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.[2]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Advanced Off-Target Deconvolution

If initial validation experiments suggest that the observed phenotype is due to an off-target effect, the following advanced strategies can help identify the responsible off-target protein(s).

  • Affinity-Based Proteomics:

    • Synthesize an analog of your benzofuran compound with an affinity tag (e.g., biotin) and a linker.

    • Incubate the tagged compound with cell lysates or live cells.

    • Use streptavidin beads to pull down the protein-compound complexes.

    • Identify the bound proteins using mass spectrometry.

  • Broad-Panel Kinase Screening:

    • If you suspect your compound might be a kinase inhibitor, screen it against a large panel of recombinant kinases (e.g., >400 kinases).[1] This can reveal unexpected inhibitory activities.

  • Phenotypic Screening in CRISPR/Cas9 Knockout Libraries:

    • Use a genome-wide CRISPR knockout library to identify genes that, when knocked out, confer resistance to your compound. This unbiased approach can uncover novel targets or pathways affected by your compound.[9]

Visualizing the Off-Target Deconvolution Strategy

Caption: A streamlined workflow for identifying the molecular basis of off-target effects.

By employing these systematic troubleshooting and validation strategies, researchers can confidently delineate the on- and off-target effects of novel benzofuran compounds, leading to a more accurate understanding of their mechanism of action and potential therapeutic applications.

References

  • Creative Diagnostics. (2025, April 17). CRISPR-Validated Target Druggability for Small Molecule Drugs.
  • BOC Sciences.
  • Charles River Labor
  • Sondergaard, H., et al. (n.d.). Selectivity of pharmacological tools: implications for use in cell physiology.
  • Select Science.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • BenchChem.
  • BenchChem. (2025, December). Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds.
  • BenchChem. Technical Support Center: Troubleshooting Irsenontrine-Induced Cytotoxicity.
  • Addgene. (2024, February 8). CRISPR 101: Off-Target Effects.
  • Wikipedia. Aryl hydrocarbon receptor.
  • Zhang, J., et al. (2012). Development of a highly selective c-Src kinase inhibitor. Journal of the American Chemical Society, 134(3), 1493-1500.
  • IntechOpen. (2021, September 23). Targeting the Aryl Hydrocarbon Receptor (AhR)
  • Spandidos Publications. (2019, October 16).
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • BenchChem. Technical Support Center: Validating Off-Target Effects of Dom34 siRNA Knockdown.
  • Horizon Discovery. (2021, September 28). Reducing off-target effects in RNA interference experiments.
  • Thermo Fisher Scientific.
  • Creative Bioarray. Troubleshooting Common Issues in Drug Toxicity Testing.

Sources

refining animal models for in vivo studies of benzofuran compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for In Vivo Pharmacology. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and refine animal models used in the evaluation of benzofuran compounds. Benzofurans are highly versatile scaffolds found in anti-arrhythmics (e.g., amiodarone), multiple sclerosis therapeutics, and Alzheimer’s imaging agents. However, their high lipophilicity and complex metabolic profiles often present significant in vivo challenges, ranging from poor bioavailability to idiosyncratic hepatotoxicity.

This center is structured to provide mechanistic explanations for common experimental failures and deliver self-validating protocols to ensure the scientific integrity of your data.

Section 1: Pharmacokinetics (PK) & Dosing Troubleshooting (FAQ)

Q: How do I overcome the poor oral bioavailability and erratic absorption of highly lipophilic benzofuran derivatives? A: Benzofurans are notoriously lipophilic, which causes them to precipitate in the gastrointestinal tract and undergo rapid first-pass metabolism, leading to poor aqueous solubility and erratic absorption. Causality & Solution: To resolve this, you must optimize the dosing vehicle to encapsulate the hydrophobic core. Utilizing cyclodextrin-based vehicles, such as 20% Captisol (pH 4.0) or 5% hydroxypropyl-β-cyclodextrin, has been proven to successfully deliver benzofuran-based S1P1 agonists in rats and non-human primates, achieving consistent, dose-proportional exposures up to 60 mg/kg[1]. Alternatively, if you are in the lead-optimization phase, consider structural refinements; substituting a phenyl ring with a pyridyl group significantly reduces lipophilicity, which dramatically improves the bioavailability and clearance profile of the compound[2].

Q: My wild-type mouse models show extremely high non-specific brain binding during neuro-imaging studies. How can I reduce this background noise? A: This is a common artifact. The benzofuran scaffold easily partitions into lipid-rich myelin, causing slow washout rates and high background noise that masks specific receptor binding. Causality & Solution: To refine the model and validate your findings, you must transition from wild-type to transgenic models (e.g., Tg2576 mice for Alzheimer's models)[2]. By performing parallel ex vivo autoradiography on transgenic versus wild-type brains, you create a self-validating system that mathematically subtracts the lipid-partitioning background, isolating the true signal of the benzofuran binding to specific aggregates (like amyloid-beta plaques)[2].

Section 2: Hepatotoxicity & Safety Pharmacology (FAQ)

Q: My amiodarone-treated rats show varying, inconsistent degrees of liver injury. How can I standardize this idiosyncratic hepatotoxicity model? A: Amiodarone (AMD) causes idiosyncratic adverse drug reactions (IADRs) in humans, which are notoriously difficult to replicate in standard healthy rodent models because the baseline threshold for toxicity is too high. Administering higher doses only causes acute, non-translatable toxicity. Causality & Solution: You must introduce a concurrent, low-level inflammatory stressor. Co-administering a non-hepatotoxic dose of AMD with lipopolysaccharide (LPS) sensitizes the liver via Tumor Necrosis Factor-alpha (TNF-α) signaling[3]. This synergistic interaction precipitates midzonal hepatocellular necrosis and elevated ALT/AST, perfectly mimicking human idiosyncratic liver injury[3].

Q: What are the earliest biomarkers for benzofuran-induced steatosis before irreversible histological damage occurs? A: Relying on histopathology (steatosis/necrosis) means you are looking at lagging indicators; by the time tissue damage is visible, the model is already in severe distress, violating the 3Rs (Refinement) principles. Causality & Solution: Implement lipid-centric multi-omics. In vivo models demonstrate that AMD significantly alters the hepatic lipidome long before necrosis occurs, leading to elevated ceramides and sphingomyelins, alongside decreased triacylglycerols[4]. Furthermore, toxicogenomic profiling can identify critical shifts in nuclear receptor (NR) binding sites involved in lipid metabolism within just 1 to 4 days of exposure[5].

Section 3: Experimental Methodologies & Workflows

Protocol 1: Two-Hit Model for Idiosyncratic Benzofuran Hepatotoxicity

This protocol utilizes inflammatory sensitization to reliably induce idiosyncratic toxicity, ensuring a robust and reproducible model[3].

  • Baseline Establishment (Self-Validation Step): Collect pre-dose serum from all Sprague-Dawley rats to establish baseline ALT, AST, and total bile acid concentrations.

  • Primary Insult: Administer the benzofuran compound (e.g., Amiodarone) via oral gavage. Causality: The drug accumulates in the liver and undergoes N-deethylation to its reactive metabolite, but will not cause acute necrosis alone at non-hepatotoxic doses.

  • Inflammatory Sensitization: Exactly 16 hours post-administration, administer an IV dose of Lipopolysaccharide (LPS). Causality: The 16-hour interval is mechanically critical; it perfectly aligns the peak hepatic accumulation of the reactive metabolite with the LPS-induced TNF-α spike, drastically lowering the toxicity threshold[3].

  • Endpoint Validation: Harvest serum and liver tissue 24 hours post-LPS. Validate the model by confirming elevated ALT/AST and midzonal necrosis exclusively in the Drug+LPS cohort, comparing it against Drug-only and LPS-only controls[3].

Protocol 2: Pharmacokinetic (PK) Profiling with Lipophilicity Mitigation
  • Vehicle Optimization: Formulate the benzofuran in 20% Captisol (pH 4.0). Causality: This excipient encapsulates the lipophilic core, preventing GI precipitation and ensuring reliable absorption[1].

  • Dosing & Serial Sampling (Self-Validation Step): Administer IV and PO doses to separate cohorts. Include a vehicle-only control to ensure the excipient does not independently alter baseline hematocrit or cause hemolysis. Collect serial blood samples over 24 hours.

  • Tissue Partitioning Assessment: Harvest brain and liver tissues. Causality: Because benzofurans have a high volume of distribution, measuring the brain/serum ratio confirms whether the compound successfully crosses the blood-brain barrier[1].

Section 4: Data Presentation & Visualizations

Quantitative Summaries

Table 1: Formulation Strategies and PK Parameters for Benzofuran Derivatives

Compound TypeVehicle / FormulationRouteKey Pharmacokinetic OutcomeRef
S1P1 Agonist (Cmpd 18) 20% Captisol (pH 4.0)PO / IVDose-proportional exposure up to 60 mg/kg; high brain/serum ratio.[1]
CrtN Inhibitor (Cmpd 5m) Standard IV/PO VehiclesPOEnhanced oral bioavailability (F = 42.2%) compared to parent compounds.[6]
125I-Pyridyl Benzofuran Saline/Ethanol basedIVRapid brain clearance (1.30% ID/g at 60 min); high specific plaque affinity.[2]

Table 2: Multi-Omics Biomarkers of Benzofuran Hepatotoxicity

Biomarker CategorySpecific IndicatorsTimeframeBiological ImplicationRef
Toxicogenomics Altered Nuclear Receptor (NR) binding sites1–4 daysEarly transcriptional shifts in retinol and lipid metabolism.[5]
Lipidomics ↑ Ceramides, ↑ Sphingomyelins, ↓ Triacylglycerols7 daysSevere disruption of lipid storage and mitochondrial function.[4]
Serum Chemistry ↑ ALT, ↑ AST, ↑ Total Bile Acids16–24 hrsAcute hepatocellular necrosis and cholestasis (when paired with LPS).[3]
Mechanistic & Workflow Diagrams

Hepatotoxicity AMD Benzofuran Admin (e.g., Amiodarone) CYP Hepatic CYP450 Metabolism AMD->CYP First-pass Metabolite Reactive Metabolite (Mono-N-desethylamiodarone) CYP->Metabolite N-deethylation Injury Idiosyncratic Liver Injury (Necrosis & Steatosis) Metabolite->Injury Cytotoxicity LPS Inflammatory Stress (LPS Injection) TNF TNF-α Release LPS->TNF Immune Activation TNF->Injury Sensitization (Lowered Threshold)

Mechanism of benzofuran-induced idiosyncratic hepatotoxicity via inflammatory sensitization.

PKWorkflow Formulation Vehicle Prep (e.g., 20% Captisol) Dosing In Vivo Dosing (IV & PO Arms) Formulation->Dosing Sampling Serial Blood/Brain Sampling Dosing->Sampling Analysis LC-MS/MS & Multi-Omics Sampling->Analysis Refinement Model Refinement (3Rs Compliance) Analysis->Refinement

Workflow for pharmacokinetic profiling and 3Rs-compliant model refinement of benzofurans.

Section 5: References

  • Mechanisms of amiodarone and valproic acid induced liver steatosis in mouse in vivo act as a template for other hepatotoxicity models. nih.gov. [Link]

  • Amiodarone Exposure During Modest Inflammation Induces Idiosyncrasy-like Liver Injury in Rats: Role of Tumor Necrosis Factor-alpha. oup.com.[Link]

  • Discovery of Potent Benzofuran-Derived Diapophytoene Desaturase (CrtN) Inhibitors with Enhanced Oral Bioavailability for the Treatment of Methicillin-Resistant Staphylococcus aureus (MRSA) Infections. acs.org.[Link]

  • The lipidome landscape of amiodarone toxicity: An in vivo lipid-centric multi-omics study. nih.gov. [Link]

  • Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. acs.org.[Link]

  • Development of Novel 123I-Labeled Pyridyl Benzofuran Derivatives for SPECT Imaging of β-Amyloid Plaques in Alzheimer's Disease. plos.org.[Link]

Sources

Technical Support Center: Improving the Pharmacokinetic Profile of 2-Benzyl-1-Benzofuran Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing 2-benzyl-1-benzofuran analogs. This class of compounds holds significant therapeutic promise due to a versatile scaffold that allows for interaction with a wide range of biological targets. However, the journey from a potent in vitro hit to a clinically viable candidate is often hampered by suboptimal pharmacokinetic (PK) properties. It is estimated that over 70% of new chemical entities in development pipelines suffer from poor aqueous solubility, a common challenge for heterocyclic compounds.[1][2]

This guide is structured to provide practical, experience-driven solutions to the specific experimental hurdles you may encounter. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your discovery programs.

Part 1: Troubleshooting Guide

This section addresses specific, problem-oriented questions that arise during the drug development process.

Q1. My 2-benzyl-1-benzofuran analog shows high in vitro potency but poor in vivo efficacy. What are the likely pharmacokinetic culprits and how do I investigate them?

This is a classic and frustrating scenario in drug discovery, often termed a "potency-efficacy disconnect." The root cause is almost always insufficient drug concentration at the target site for a sufficient duration.[3] The primary suspect is poor systemic exposure. A systematic investigation is required to pinpoint the absorption, distribution, metabolism, and excretion (ADME) liability.

Causality: High in vitro potency in a biochemical or cellular assay does not guarantee that the compound can survive the journey through the body to its target.[4] Barriers like poor solubility, rapid metabolism, or active removal from the body can drastically reduce drug exposure.

Troubleshooting Workflow: The following decision tree outlines a logical workflow to diagnose the underlying issue.

G A High In Vitro Potency, Poor In Vivo Efficacy B Assess Systemic Exposure (AUC) (Single Dose PK Study) A->B C Exposure is Low B->C If Low D Exposure is Adequate B->D If Adequate E Investigate Solubility (Kinetic & Thermodynamic Assays) C->E F Investigate Metabolic Stability (Microsomes, Hepatocytes) C->F G Investigate Permeability / Efflux (e.g., Caco-2 Assay) C->G K Re-evaluate Target Engagement (In Vivo Biomarker, PET) D->K L Consider Off-Target Toxicity or Unfavorable Tissue Distribution D->L H Solubility is Poor E->H Result I Metabolism is Rapid F->I Result J High Efflux Ratio (P-gp Substrate) G->J Result

Caption: Troubleshooting workflow for poor in vivo efficacy.

Initial Steps:

  • Confirm Exposure: The first step is to conduct a single-dose pharmacokinetic study in your relevant animal model (e.g., mouse or rat) to determine the plasma concentration over time. This will give you key parameters like Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total exposure).

  • Analyze the Results:

    • If Exposure is Low: The issue lies within ADME. Proceed to investigate the "Big Three" liabilities: solubility, metabolism, and permeability/efflux.

    • If Exposure is Adequate: The problem may be more complex. It could involve poor target engagement in vivo (the drug is in the blood but not reaching the target), rapid distribution to and sequestration in non-target tissues, or a flawed efficacy model.[5]

Q2. My compound is stable in liver microsomes but still has low oral bioavailability. What other barriers should I investigate?

This finding correctly rules out rapid Phase I metabolism as the primary reason for low bioavailability, but several other significant hurdles exist before a drug reaches systemic circulation.

Causality: Liver microsomes are a subcellular fraction containing primarily cytochrome P450 (CYP) enzymes responsible for Phase I metabolism.[6][7] They lack the enzymes for Phase II conjugation (like UGTs and SULTs) and the cellular transporters that are present in whole cells.[8] Therefore, good microsomal stability points towards issues with absorption or other metabolic pathways.

Potential Causes & Next Steps:

  • Poor Permeability: The compound may not be efficiently crossing the intestinal wall. Heterocyclic compounds can sometimes have physicochemical properties (e.g., high polar surface area, too many hydrogen bond donors) that hinder passive diffusion.[9]

    • Action: Perform an in vitro permeability assay using Caco-2 or MDCK cell monolayers. This will provide an apparent permeability coefficient (Papp).

  • High Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp, encoded by the MDR1 gene), which act as pumps to remove xenobiotics from cells, pushing them back into the intestinal lumen.[10][11]

    • Action: A bi-directional Caco-2 assay is the gold standard. A high efflux ratio (Papp B->A / Papp A->B > 2) strongly indicates the compound is a P-gp substrate.

  • Phase II Metabolism: The compound may be rapidly conjugated by Phase II enzymes (e.g., glucuronidation) in the gut wall or liver.

    • Action: Test the compound's stability in plated hepatocytes.[8] Unlike microsomes, hepatocytes contain a full complement of Phase I and Phase II enzymes and can provide a more accurate picture of intrinsic clearance.[6][8]

  • Poor Aqueous Solubility: Even with good permeability, a compound must first dissolve in the gastrointestinal fluids to be absorbed.[2] Low solubility can lead to dissolution rate-limited absorption.

    • Action: If not already done, perform a thorough solubility assessment (see Protocol 2).

Q3. LC-MS/MS analysis of my in vivo study shows very low parent drug levels and multiple unknown peaks. How do I proceed?

This is a clear indication of extensive and rapid metabolism. The goal is to identify the metabolic "soft spots" on your molecule so that medicinal chemists can strategically block these sites to improve stability.

Causality: The benzofuran scaffold and its substituents are susceptible to oxidative metabolism by CYP enzymes.[12][13] The appearance of multiple new peaks with higher polarity (earlier elution time) than the parent drug is the classic signature of metabolism.

Metabolite Identification Strategy:

  • In Vitro Incubations: It is far easier and more cost-effective to generate and identify metabolites in vitro. Incubate the parent compound at a higher concentration (e.g., 10 µM) with human liver microsomes and hepatocytes.

  • High-Resolution Mass Spectrometry: Analyze the incubation samples using LC-HRMS (e.g., TOF or Orbitrap). This will provide accurate masses for the metabolite peaks.

  • Predict and Confirm:

    • Calculate the mass shifts from the parent compound. Common metabolic transformations and their mass shifts are shown in the table below.

    • Use the accurate mass to predict the elemental composition.

    • Fragment the metabolite ions (MS/MS) and compare the fragmentation pattern to that of the parent drug to pinpoint the location of the modification.

Table 1: Common Metabolic Transformations and Mass Shifts

Metabolic ReactionMass Change (Da)Common EnzymesLikely Site on 2-Benzyl-1-Benzofuran
Hydroxylation+15.995CYP450sBenzyl ring, Benzofuran ring
N-dealkylationVaries (e.g., -14.016 for CH₂)CYP450sAmine substituents
O-dealkylationVaries (e.g., -14.016 for CH₂)CYP450sMethoxy substituents
Furan Ring Oxidation/Cleavage+15.995 or +31.990CYP450s2,3-double bond of the furan
Glucuronidation+176.032UGTsHydroxyl or amine groups
Sulfation+79.957SULTsHydroxyl groups

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, foundational questions about the pharmacokinetics of 2-benzyl-1-benzofuran analogs.

Q1. What are the most common metabolic "soft spots" on a 2-benzyl-1-benzofuran scaffold?

Based on known metabolic pathways of benzofurans and aromatic compounds, several positions are particularly susceptible to metabolism.[13][14][15]

Causality: Metabolism is often driven by the body's attempt to increase the polarity of a xenobiotic to facilitate excretion. This is primarily achieved by oxidation via CYP450 enzymes.

G cluster_0 compound A A: Furan Ring Oxidation - Epoxidation followed by hydrolysis or ring cleavage. - A major liability for benzofurans. B B: Benzylic Oxidation - Hydroxylation at the benzylic carbon. C C: Aromatic Hydroxylation - Typically at the para-position of the benzyl ring. D D: Benzofuran Ring Hydroxylation - Oxidation on the fused benzene ring.

Caption: Primary metabolic soft spots on the 2-benzyl-1-benzofuran scaffold.

  • Furan Ring (A): The 2,3-double bond of the furan moiety is electron-rich and a prime target for CYP-mediated epoxidation.[12] This reactive epoxide intermediate can lead to ring-opened metabolites or react with cellular nucleophiles, which is a potential toxicity concern.[13]

  • Benzylic Carbon (B): The methylene bridge is susceptible to hydroxylation.

  • Benzyl Ring (C): The benzyl phenyl ring is prone to aromatic hydroxylation, most commonly at the electron-rich para position.

  • Benzofuran Benzene Ring (D): The fused benzene ring can also undergo hydroxylation, though often at a slower rate than the benzyl ring unless activated by an electron-donating group.

Medicinal Chemistry Strategy: Once a soft spot is identified, chemists can block it. For example, replacing a hydrogen with a fluorine at a site of hydroxylation can prevent metabolism at that position without significantly increasing molecular size.[16]

Q2. What are the key differences between using liver microsomes and hepatocytes for metabolic stability assays?

Choosing the right in vitro system is critical for generating relevant data. The choice depends on the specific question you are asking.[6]

Table 2: Comparison of In Vitro Metabolism Systems

FeatureLiver MicrosomesHepatocytes (Suspension or Plated)
Composition Vesicles of endoplasmic reticulum; Primarily contain CYP450s and some UGTs.[7]Intact, whole liver cells.
Enzymes Present Phase I (CYPs) are highly active. Most Phase II enzymes are absent or require cofactors not typically included.[7]Contains the full complement of Phase I and Phase II enzymes (CYPs, UGTs, SULTs, etc.) and transporters.[8]
Cofactors Requires addition of external cofactors, primarily NADPH for CYP activity.[17]All necessary cofactors are present endogenously.[8]
Primary Use High-throughput screening for Phase I metabolic stability; identifying CYP-mediated metabolites.[6]A more holistic view of metabolism, including both Phase I and II; assessing low-turnover compounds; studying transporters.
Limitations Can give a misleadingly high stability if Phase II metabolism is the primary clearance route.Lower throughput; more complex to perform; viability can be an issue.

Expert Recommendation: Use liver microsomes for initial, high-throughput screening of analogs to quickly identify liabilities to Phase I metabolism. For lead compounds or when microsomal stability is high but bioavailability is low, progress to hepatocytes to get a complete picture of hepatic clearance.[8]

Q3. When should I consider a prodrug strategy for my 2-benzyl-1-benzofuran analog?

A prodrug is an inactive or less active derivative of a drug molecule that is converted in vivo to the active parent drug.[18][19] This is an advanced strategy that should be considered when other medicinal chemistry approaches have failed to overcome a critical PK flaw.

Causality: Prodrugs work by masking a problematic functional group or by attaching a promoiety that favorably alters the physicochemical properties of the molecule.[20][21] This "mask" is then cleaved by enzymes in the body to release the active drug.

Consider a Prodrug Approach to Address:

  • Extremely Poor Aqueous Solubility: Attaching a highly polar, ionizable group (e.g., a phosphate or an amino acid) can dramatically increase solubility.[18] The phosphate ester can be cleaved by alkaline phosphatases in the gut wall and liver.

  • Extensive First-Pass Metabolism: If a specific hydroxyl or carboxylic acid group is the site of rapid first-pass glucuronidation, masking it with an ester can protect it during its first pass through the liver. The ester is then cleaved by esterases in the plasma.[22]

  • Poor Membrane Permeability: To overcome low permeability, a lipophilic group can be attached to temporarily increase the molecule's overall lipophilicity, facilitating passive diffusion across the intestinal membrane.[18]

A prodrug strategy adds complexity to development, as you must ensure efficient conversion to the parent drug and demonstrate that the cleaved promoiety is non-toxic.[19] It is often a last resort but can be highly effective.[22]

Part 3: Key Experimental Protocols

These protocols provide a standardized methodology for core ADME assays.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of disappearance of a test compound due to Phase I metabolism.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., NADPH-A/B)

  • Test Compound (10 mM in DMSO)

  • Positive Control (e.g., Verapamil, 10 mM in DMSO)

  • Ice-cold Acetonitrile (ACN) with internal standard (e.g., Tolbutamide) for reaction termination.

  • 96-well plates, multichannel pipettors, incubator/shaker.

Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 2x working solution of HLM in phosphate buffer (final concentration 0.5 mg/mL). Prepare a 2x working solution of the test compound and positive control by diluting the DMSO stock in buffer (final concentration 1 µM, DMSO < 0.1%).

  • Pre-incubation: Add 50 µL of the 2x HLM solution to the wells of a 96-well plate. Add 50 µL of the 2x test compound solution. Mix and pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 25 µL of the pre-warmed NADPH regenerating system. This is your T=0 time point for the NADPH-containing wells. For "-NADPH" control wells, add 25 µL of buffer.

  • Time Points: Incubate the plate at 37°C with gentle shaking. At specified time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction by adding 150 µL of ice-cold ACN with internal standard to the appropriate wells.

  • Sample Processing: Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the test compound relative to the internal standard at each time point.

Data Analysis:

  • Plot the natural log of the percentage of compound remaining versus time.

  • The slope of the line (k) is the elimination rate constant.

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate intrinsic clearance (CLint) in µL/min/mg protein.

Protocol 2: Kinetic Aqueous Solubility Assay

Objective: To determine the solubility of a compound in an aqueous buffer, which is relevant to early in vitro assays and dissolution in the GI tract.

Materials:

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test Compound (10 mM in DMSO)

  • 96-well filter plates (0.45 µm)

  • 96-well collection plates

  • UV-Vis plate reader or LC-MS/MS system

Methodology:

  • Stock Dilution: Add 2 µL of the 10 mM DMSO stock of the test compound to 198 µL of PBS in a 96-well plate. This creates a nominal final concentration of 100 µM with 1% DMSO.

  • Incubation: Seal the plate and shake at room temperature for 2 hours. This allows the compound to precipitate and the dissolved portion to reach equilibrium.

  • Separation: Place the incubation plate on top of a 96-well filter plate and centrifuge to filter out any precipitated compound into a clean collection plate. Alternatively, centrifuge the incubation plate and carefully transfer the supernatant.

  • Quantification:

    • Prepare a standard curve of the test compound in a 50:50 mixture of ACN:Water.

    • Analyze the filtered samples by LC-MS/MS or UV-Vis spectroscopy.

    • Determine the concentration of the dissolved compound by comparing its response to the standard curve. This concentration is the kinetic solubility.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). American Pharmaceutical Review. [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). Molecules. [Link]

  • Current and Emerging Prodrug Strategies. (2025). Journal of Medicinal Chemistry. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). ISRN Pharmaceutics. [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Wiley. [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2025). ResearchGate. [Link]

  • Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. (2024). Chemical Society Reviews. [Link]

  • PRODRUG: APPROACH TO BETTER DRUG DELIVERY. (2017). IIP Series. [Link]

  • Pathways for metabolism of dibenzofuran through angular and lateral dioxygenation. (2006). ResearchGate. [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). Metabolites. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Protocols. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. (2021). MDPI. [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry. [Link]

  • Protocols Using Plateable Human Hepatocytes in ADME Assays. (2012). BD. [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020). MDPI. [Link]

  • Microsomal Stability. (n.d.). Cyprotex. [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing. [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]

  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]

  • Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). ResearchGate. [Link]

  • 2,3-Benzofuran - ToxFAQs. (n.d.). ATSDR. [Link]

  • A New Functional Role for P-Glycoprotein: Efflux Pump for Benzo(a)pyrene in Human Breast Cancer MCF-7 Cells. (1992). Cancer Research. [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. (2025). International Journal of Advances in Engineering and Management. [Link]

  • Role of Heterocycles in Drug Discovery: An Overview. (2025). World Journal of Advanced Research and Reviews. [Link]

  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025). PubMed. [Link]

  • 2-{3-[4-(Alkylsulfinyl)phenyl]-1-benzofuran-5-yl}-5-methyl-1,3,4-oxadiazole Derivatives as Novel Inhibitors of Glycogen Synthase Kinase-3β with Good Brain Permeability. (2009). Journal of Medicinal Chemistry. [Link]

  • Substituted benzofuran. (n.d.). Wikipedia. [Link]

  • Improving the Odds of Success in Drug Discovery: Choosing the Best Compounds for in Vivo Toxicology Studies. (2013). Journal of Medicinal Chemistry. [Link]

  • Functional role of P-glycoprotein in limiting intestinal absorption of drugs: contribution of passive permeability to P-glycoprotein mediated efflux transport. (2005). Journal of Pharmaceutical Sciences. [Link]

  • P-glycoprotein and its role in drug-drug interactions. (2014). Australian Prescriber. [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (n.d.). ResearchGate. [Link]

  • Troubleshooting Common Issues in Drug Toxicity Testing. (n.d.). Creative Bioarray. [Link]

  • Formulation Strategies to Improve Pharmacokinetics Profile. (2022). Encyclopedia.pub. [Link]

  • P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020). IntechOpen. [Link]

  • Troubleshooting and deconvoluting label-free cell phenotypic assays in drug discovery. (2013). Journal of Pharmacological and Toxicological Methods. [Link]

  • Role of P-glycoprotein in drug disposition. (n.d.). ClinPGx. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. [Link]

  • Why Drug Candidates Fail During Development: The Challenges of Target Engagement. (n.d.). Pelago Bioscience. [Link]

  • 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. (n.d.). RSC Advances. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). Pharmaceuticals. [Link]

  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Lupine Publishers. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of 2-Benzyl-1-Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Benzyl-1-Benzofuran Derivatives in Anticancer, Anti-inflammatory, and Antioxidant Applications.

The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities.[1][2][3] Among these, 2-benzyl-1-benzofuran derivatives have emerged as a promising class of compounds with significant therapeutic potential. This guide provides a comparative overview of the efficacy of various 2-benzyl-1-benzofuran derivatives, focusing on their anticancer, anti-inflammatory, and antioxidant properties. The information herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key assays to ensure scientific rigor and reproducibility.

The 2-Benzyl-1-Benzofuran Scaffold: A Versatile Core for Drug Discovery

The 2-benzyl-1-benzofuran core, characterized by a benzyl group attached to the second position of the benzofuran ring system, offers a unique three-dimensional structure that allows for diverse interactions with biological targets. The versatility of this scaffold lies in the ability to modify both the benzofuran ring and the pendant benzyl group, leading to a wide array of derivatives with tailored pharmacological profiles. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of more potent and selective therapeutic agents.

Comparative Efficacy in Oncology

Numerous studies have highlighted the potential of benzofuran derivatives as anticancer agents, with many exhibiting potent cytotoxicity against a range of cancer cell lines.[1][4][5][6] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Cytotoxicity of Benzofuran Derivatives Against Various Cancer Cell Lines

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic potential of a compound by measuring the metabolic activity of cells.[7][8][9][10] The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparing cytotoxicity.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Benzofuran-chalcone hybrid 3d MCF-7 (Breast)3.22[6]
Benzofuran-chalcone hybrid 3j MCF-7 (Breast)8.14[6]
Benzofuran-chalcone hybrid 3d PC-3 (Prostate)5.28[6]
Benzofuran-chalcone hybrid 3j PC-3 (Prostate)10.51[6]
Cisplatin (Standard) MCF-7 (Breast)12.25[6]
Halogenated benzofuran 1 K562 (Leukemia)5[1]
Halogenated benzofuran 1 HL60 (Leukemia)0.1[1]
Benzofuran-isatin conjugate 5a SW-620 (Colon)8.7[5]
Benzofuran-isatin conjugate 5d SW-620 (Colon)6.5[5]
Benzofuran-isatin conjugate 5a HT-29 (Colon)9.4[5]
Benzofuran-isatin conjugate 5d HT-29 (Colon)9.8[5]

Expert Insights on Structure-Activity Relationship (SAR) for Anticancer Activity:

The data suggests that the substitution pattern on the benzofuran and the nature of the linked moieties significantly influence the anticancer activity. For instance, the benzofuran-chalcone hybrid 3d demonstrated superior efficacy against both breast and prostate cancer cell lines compared to its counterpart 3j, highlighting the importance of the specific substitution pattern on the chalcone moiety.[6] Similarly, the presence of a bromine atom on the methyl group at the 3-position of the benzofuran ring in compound 1 resulted in remarkable cytotoxic activity against leukemia cell lines.[1] The conjugation of benzofuran with other heterocyclic systems, such as isatin, has also proven to be a successful strategy for developing potent anticancer agents.[5]

Comparative Efficacy in Inflammation

Benzofuran derivatives have shown significant promise as anti-inflammatory agents, often by modulating key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the inflammatory response.[11][12][13][14] The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro model for assessing anti-inflammatory activity.[15][16][17][18][19][20]

Inhibition of Nitric Oxide Production by Benzofuran Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) Neutrophils (respiratory burst)4.15 ± 0.07[21]
2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) Neutrophils (respiratory burst)5.96 ± 0.37[21]
Aza-benzofuran derivative 1 RAW 264.7 (NO inhibition)17.3[16]
Aza-benzofuran derivative 4 RAW 264.7 (NO inhibition)16.5[16]
Piperazine/benzofuran hybrid 5d RAW 264.7 (NO inhibition)52.23 ± 0.97[12][13]
Celecoxib (Standard) RAW 264.7 (NO inhibition)32.1[16]

Expert Insights on Structure-Activity Relationship (SAR) for Anti-inflammatory Activity:

The anti-inflammatory activity of 2-benzyl-1-benzofuran derivatives is influenced by the substituents on both the benzyl and benzofuran rings. The presence of a hydroxyl group on the benzyl ring, as seen in compounds 1 and 2, appears to be crucial for their inhibitory activity against neutrophil respiratory burst.[21] Furthermore, the introduction of a methylenedioxy group on the benzofuran ring contributes to their potency. In the case of aza-benzofuran derivatives, the specific substitution pattern leads to potent NO inhibition, with some derivatives showing better activity than the standard drug celecoxib.[16]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of many benzofuran derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are activated by inflammatory stimuli like LPS and lead to the production of pro-inflammatory mediators such as NO, TNF-α, and various interleukins.

G cluster_pathway Inflammatory Signaling Pathway cluster_nucleus Nuclear Translocation LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates MAPK MAPK TLR4->MAPK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus MAPK->Nucleus ProInflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α, ILs) Nucleus->ProInflammatory_Mediators induces expression of Benzofuran 2-Benzyl-1-Benzofuran Derivatives Benzofuran->IKK inhibit Benzofuran->MAPK inhibit G start Start cell_culture Cell Culture (e.g., Cancer cell line, Macrophages) start->cell_culture treatment Cell Treatment (Incubate cells with compounds) cell_culture->treatment compound_prep Compound Preparation (Serial dilutions of derivatives) compound_prep->treatment assay Perform Specific Assay (e.g., MTT, Griess, DPPH) treatment->assay data_acq Data Acquisition (e.g., Absorbance reading) assay->data_acq data_analysis Data Analysis (Calculate IC50/MIC values) data_acq->data_analysis conclusion Conclusion & SAR data_analysis->conclusion

Caption: General workflow for assessing the in vitro efficacy of compounds.

Protocol 1: Cytotoxicity Screening using MTT Assay

[7][8][9][10][22] Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-benzyl-1-benzofuran derivatives against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3, K562)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 2-benzyl-1-benzofuran derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-benzyl-1-benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: DPPH Radical Scavenging Assay

[23][24][25][26][27] Objective: To evaluate the antioxidant capacity of 2-benzyl-1-benzofuran derivatives.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 2-benzyl-1-benzofuran derivatives

  • Trolox or Ascorbic acid (as a standard)

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Prepare serial dilutions of the 2-benzyl-1-benzofuran derivatives and the standard antioxidant in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvette, add a specific volume of the sample or standard solution (e.g., 40 µL) and then add the DPPH solution (e.g., 160 µL). Include a blank (solvent only) and a control (solvent with DPPH).

  • Incubation: Mix the contents thoroughly and incubate the plate or cuvettes in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

[15][17][18][19][20] Objective: To assess the anti-inflammatory potential of 2-benzyl-1-benzofuran derivatives by measuring the inhibition of NO production.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • 2-benzyl-1-benzofuran derivatives

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the 2-benzyl-1-benzofuran derivatives for 1-2 hours before LPS stimulation.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group (cells only), an LPS-only group, and groups with a known anti-inflammatory drug as a positive control.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

  • Incubation and Absorbance Reading: Incubate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the nitrite concentration in the samples from the standard curve. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only group. Determine the IC50 value.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Assay Development for 4-Fluoro-3-methylbenzofuran. BenchChem.
  • MDPI. (2023). DPPH Radical Scavenging Assay. MDPI.
  • Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay. Encyclopedia.pub.
  • Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Dojindo.
  • Bio-protocol. (2025). 2.7. DPPH Radical Scavenging Assay. Bio-protocol.
  • ResearchGate. (n.d.). 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY.
  • Chen, W. H., et al. (2016). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 14(3), 56.
  • MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
  • Kim, S. J., et al. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(1), 86-92.
  • El-Gamal, M. I., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 786-817.
  • Al-Hourani, B. J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • ResearchGate. (2026). What are the appropriate treatments for testing natural compounds that reduce nitric oxide (NO) production in LPS-stimulated macrophages?.
  • Assay Genie. (n.d.).
  • Lee, J. H., et al. (2013). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 56(4), 433-437.
  • Wang, G. C., et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. Fitoterapia, 82(2), 267-270.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Qureshi, S., et al. (2001). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Lipids, 36(11), 1225-1232.
  • ResearchGate. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.
  • Kim, D. K., et al. (2019). Novel benzofuran derivative DK-1014 attenuates lung inflammation via blocking of MAPK/AP-1 and AKT/mTOR signaling in vitro and in vivo. Scientific Reports, 9(1), 939.
  • Asif, M. (2015). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 20(11), 1094–1106.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • Fivephoton Biochemicals. (n.d.). MTT-Cell Based Proliferation/Toxicity Assay. Fivephoton Biochemicals.
  • Chen, J., et al. (2023).
  • BenchChem. (2026).
  • Jiang, X., et al. (2011). Synthesis and antimicrobial evaluation of new benzofuran derivatives. European Journal of Medicinal Chemistry, 46(8), 3526-3530.
  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(49), 28636-28657.
  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710.
  • Al-Hourani, B. J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • International Journal of Pharmaceutical and Bio-Medical Science. (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. IJPBS.
  • Scilit. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Scilit.
  • Al-Ostath, A. I., et al. (2021). Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1453.
  • Miceli, M., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(4), 710.
  • BenchChem. (2025).
  • Li, X., et al. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants. Molecules, 23(4), 743.
  • International Journal of Scientific Development and Research. (2023).
  • BenchChem. (n.d.). A Comparative Analysis of Benzofuran Derivatives in Oncological Research. BenchChem.
  • Khan, I., et al. (2021). 2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors: synthesis, SAR analysis, enzyme inhibitory kinetics and computational studies. RSC Advances, 11(3), 1667-1680.
  • MDPI. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI.

Sources

A Comparative Guide to the In Vivo Validation of Target Engagement for Benzofuran-Based HIF-1α Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. One of the most critical milestones in this process is the unequivocal demonstration of target engagement in a living system. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the in vivo target engagement of a novel benzofuran-based inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α). Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to this pivotal stage of drug development.

The Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels, a hallmark of the tumor microenvironment.[1][2][3] Its alpha subunit, HIF-1α, is tightly regulated by oxygen-dependent degradation. Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and activates a cascade of genes involved in angiogenesis, cell survival, and metabolism, thereby promoting tumor progression.[4][5] Consequently, inhibiting HIF-1α is a compelling strategy in oncology. Our focus here is on a promising class of synthetic benzofuran derivatives designed to inhibit HIF-1α.[1][6][7]

This guide will navigate the complexities of confirming that our benzofuran-based compound indeed engages with HIF-1α within a living organism, a critical step to de-risk its progression towards clinical evaluation.[8][9]

The Competitive Landscape of HIF-1α Inhibition

Before delving into the validation methodologies, it is crucial to understand the context in which our benzofuran-based inhibitor operates. A diverse array of molecules, both natural and synthetic, have been reported to inhibit HIF-1α through various mechanisms. A clear understanding of these alternatives is essential for designing comprehensive validation studies and for positioning a novel compound within the therapeutic landscape.

Inhibitor Class Example Compound(s) Putative Mechanism of Action Key Characteristics
Benzofuran Derivatives MO-2097Binds to hnRNPA2B1, inhibiting HIF-1α accumulation.[1][2]Novel synthetic scaffold; potential for high specificity and improved pharmacological properties.
Topoisomerase I Inhibitors TopotecanReduces HIF-1α protein translation in a topoisomerase I-dependent manner.[10][11]Approved anticancer drug; mechanism is indirect and not specific to HIF-1α.
Hsp90 Inhibitors 17-AAG (Tanespimycin)Hsp90 is a chaperone for HIF-1α; its inhibition leads to VHL-independent proteasomal degradation of HIF-1α.[8]Broad-spectrum effects due to the number of Hsp90 client proteins.
Natural Products Quercetin, CurcuminMultiple proposed mechanisms, including inhibition of HIF-1α protein synthesis and promotion of its degradation.[12][13]Readily available; often exhibit pleiotropic effects and may have suboptimal pharmacokinetic properties.
Antisense Oligonucleotides EZN-2968 (RX-0047)Directly targets and degrades HIF-1α mRNA.[8][14]High specificity for the target mRNA; challenges with in vivo delivery and stability.

Methodologies for In Vivo Target Engagement Validation

Confirming that a drug candidate binds to its intended target in a complex biological system is a non-trivial task. We will now explore and compare three powerful techniques for validating the in vivo target engagement of our benzofuran-based HIF-1α inhibitor: Positron Emission Tomography (PET), Cellular Thermal Shift Assay (CETSA), and Photoaffinity Labeling (PAL).

Positron Emission Tomography (PET): Visualizing Target Occupancy Non-Invasively

PET is a highly sensitive, non-invasive imaging technique that allows for the quantitative assessment of target engagement in living subjects.[15][16] The core principle involves administering a radiolabeled tracer that binds to the target of interest. By comparing the tracer uptake in the presence and absence of the drug candidate, one can determine the degree of target occupancy.

For HIF-1α, a direct PET ligand is challenging due to its intracellular localization and regulation. An alternative is to use a tracer that targets downstream effects of HIF-1 activation or a pre-targeting strategy. For this guide, we will consider a pre-targeting approach where a modified antibody or protein that binds to HIF-1α active cells is administered first, followed by a radiolabeled small molecule that binds to the pre-targeting agent.[15]

PET_Workflow cluster_animal_prep Animal Preparation cluster_imaging_protocol Imaging Protocol cluster_data_analysis Data Analysis animal_model Establish Tumor Xenograft Model (e.g., HCT116 in nude mice) dosing Administer Benzofuran-HIF-1α Inhibitor or Vehicle (Control Group) animal_model->dosing pretargeting Inject Pre-targeting Agent (e.g., HIF-1-active cell binder) dosing->pretargeting tracer Inject 18F-labeled Tracer pretargeting->tracer pet_scan Perform Dynamic PET/CT Scan tracer->pet_scan roi Define Regions of Interest (ROIs) (Tumor, Muscle, etc.) pet_scan->roi tac Generate Time-Activity Curves (TACs) roi->tac modeling Apply Kinetic Modeling to Calculate Tracer Uptake (e.g., SUV, VT) tac->modeling occupancy Calculate Target Occupancy (% Reduction in Tracer Uptake) modeling->occupancy

PET workflow for in vivo target engagement.
  • Animal Model: Establish human tumor xenografts (e.g., HCT116) in immunocompromised mice. Allow tumors to reach a suitable size (e.g., 100-200 mm³).

  • Dosing: Administer the benzofuran-based HIF-1α inhibitor at various doses to different cohorts of mice. Include a vehicle-treated control group. The timing of administration should be based on the compound's pharmacokinetic profile.

  • Pre-targeting: At the time of expected peak target engagement, intravenously inject a pre-targeting agent that accumulates in HIF-1-active tumor cells.

  • Radiotracer Injection: After a sufficient time for the pre-targeting agent to accumulate and for unbound agent to clear from circulation, intravenously inject the 18F-labeled tracer.

  • PET/CT Imaging: Perform a dynamic PET scan over 60-90 minutes, followed by a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct PET images and co-register with CT images.

    • Define regions of interest (ROIs) on the tumor and reference tissues (e.g., muscle).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the standardized uptake value (SUV) or apply kinetic modeling to determine the volume of distribution (VT), which reflects tracer binding.

  • Target Occupancy Calculation: Calculate the percentage of target occupancy at each dose of the benzofuran inhibitor using the following formula:

    • Occupancy (%) = [1 - (VT_drug / VT_vehicle)] * 100

Cellular Thermal Shift Assay (CETSA): Detecting Direct Target Binding in Tissues

CETSA is a powerful biophysical method that directly assesses the engagement of a drug with its target protein in a physiological context.[17][18][19] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified in tissues harvested from treated animals.

This technique is invaluable as it provides direct evidence of target binding within the cellular milieu of a specific tissue.[17] A positive thermal shift in HIF-1α in tissues from animals treated with the benzofuran inhibitor would be strong evidence of direct target engagement.

CETSA_Workflow cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Processing cluster_analysis Analysis animal_model Tumor-bearing Mice dosing Administer Benzofuran-HIF-1α Inhibitor or Vehicle animal_model->dosing tissue_harvest Harvest Tumors and Control Tissues (e.g., Spleen, Brain) dosing->tissue_harvest homogenization Homogenize Tissues tissue_harvest->homogenization aliquot Aliquot Homogenates homogenization->aliquot heat_challenge Heat Aliquots at Different Temperatures aliquot->heat_challenge centrifugation Separate Soluble and Precipitated Fractions heat_challenge->centrifugation western_blot Quantify Soluble HIF-1α (Western Blot or ELISA) centrifugation->western_blot melting_curve Plot Melting Curves (% Soluble Protein vs. Temperature) western_blot->melting_curve shift_analysis Compare Melting Curves of Treated vs. Vehicle melting_curve->shift_analysis PAL_Workflow cluster_probe_admin Probe Administration cluster_crosslinking In Vivo Crosslinking & Lysis cluster_enrichment_id Enrichment & Identification animal_model Tumor-bearing Mice probe_dosing Administer Benzofuran-PAL Probe animal_model->probe_dosing tissue_harvest Harvest Tumors probe_dosing->tissue_harvest uv_irradiation Irradiate with UV Light to Crosslink tissue_harvest->uv_irradiation lysis Lyse Tissues uv_irradiation->lysis click_chemistry Click Chemistry with Biotin-Azide lysis->click_chemistry enrichment Enrich Biotinylated Proteins (Streptavidin Beads) click_chemistry->enrichment ms_analysis On-bead Digestion and LC-MS/MS enrichment->ms_analysis protein_id Identify Labeled Proteins ms_analysis->protein_id

Photoaffinity labeling workflow for in vivo target identification.
  • Probe Synthesis: Synthesize a photoaffinity probe based on the benzofuran inhibitor. This involves incorporating a diazirine group and an alkyne handle while preserving the compound's affinity for HIF-1α.

  • Probe Administration: Administer the PAL probe to tumor-bearing mice.

  • In Vivo Crosslinking: At the appropriate time point, euthanize the animals and immediately excise the tumors. Irradiate the tissues with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.

  • Tissue Lysis and Click Chemistry: Homogenize the irradiated tissues and perform a click reaction by adding an azide-functionalized reporter tag, such as biotin-azide.

  • Enrichment: Incubate the lysate with streptavidin-coated beads to enrich the biotinylated (i.e., probe-labeled) proteins.

  • Mass Spectrometry: Thoroughly wash the beads to remove non-specifically bound proteins. Elute the bound proteins or perform on-bead digestion with trypsin, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the PAL probe-treated samples compared to controls (e.g., vehicle-treated or a competition experiment with excess of the parent benzofuran inhibitor). The identification of HIF-1α in this analysis would confirm direct target engagement.

Comparative Analysis of Methodologies

The choice of methodology for validating in vivo target engagement depends on the specific questions being asked, the available resources, and the stage of the drug discovery program. Each technique offers a unique set of advantages and limitations.

Methodology Key Advantages Key Limitations Best Suited For
PET Imaging - Non-invasive, allowing for longitudinal studies in the same animal.- Provides quantitative data on target occupancy in the whole body.- High sensitivity.- Requires specialized radiochemistry and imaging facilities.- Development of a suitable tracer can be time-consuming and expensive.- Indirect measurement of target engagement for intracellular targets like HIF-1α.- Determining dose-occupancy relationships.- Assessing pharmacodynamics in preclinical and clinical studies.- Guiding dose selection for efficacy studies.
CETSA - Directly measures physical binding of the drug to the native target.- Can be performed on various tissues.- Does not require modification of the drug candidate.- Is an ex vivo endpoint assay.- Requires a specific and sensitive antibody for the target protein.- Can be influenced by downstream cellular events that affect protein stability.- Confirming direct target binding in specific tissues.- Establishing a link between compound exposure and target engagement at the site of action.
Photoaffinity Labeling - Provides definitive evidence of a direct drug-target interaction.- Can identify unknown off-targets.- Can be used to map the binding site.- Requires chemical synthesis of a modified probe.- The probe's properties may differ from the parent compound.- Can be technically challenging, with potential for non-specific crosslinking.- Target deconvolution for phenotypic screening hits.- Confirming the direct target of a lead compound.- Investigating the broader target landscape of a drug candidate.

Conclusion

Validating the in vivo target engagement of a novel therapeutic candidate, such as a benzofuran-based HIF-1α inhibitor, is a cornerstone of modern drug development. It provides the crucial link between the administration of a compound and its intended biological effect, thereby building confidence in the mechanism of action. [8]This guide has provided a comparative overview of three powerful methodologies: PET, CETSA, and Photoaffinity Labeling.

A multi-faceted approach is often the most robust. For instance, PET imaging can provide a non-invasive, quantitative measure of target occupancy to guide dose selection, while in vivo CETSA can offer definitive proof of direct target binding in the tumor tissue. Photoaffinity labeling can further solidify these findings by identifying the precise molecular target and potential off-targets. By judiciously selecting and applying these advanced techniques, researchers can generate a comprehensive and compelling data package to support the continued development of promising new therapies.

References

  • Lee, H., et al. (2011). PET imaging of hypoxia-inducible factor-1-active tumor cells with pretargeted oxygen-dependent degradable streptavidin and a novel 18F-labeled biotin derivative. Molecular Imaging and Biology. [Link]

  • Sun, X., et al. (2005). Evaluating Hif1 as a cancer therapeutic target via inducible RNAi in vivo. Proceedings of the American Association for Cancer Research. [Link]

  • Ban, H. S., et al. (2016). Identification of Targets of the HIF-1 Inhibitor IDF-11774 Using Alkyne-Conjugated Photoaffinity Probes. Bioconjugate Chemistry. [Link]

  • Semenza, G. L. (2012). Development of HIF-1 inhibitors for cancer therapy. Expert Opinion on Drug Discovery. [Link]

  • Kim, D. W., et al. (2024). HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1. Journal of Advanced Research. [Link]

  • Kim, D. W., et al. (2023). HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1. Research Square. [Link]

  • Eltan, M., et al. (2012). In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047. Anticancer Research. [Link]

  • Sproull, M., et al. (2014). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. Cancer Research. [Link]

  • Parker, C. G., & Pratt, M. R. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Onnis, B., & Rapisarda, A. (2008). Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1). Current Pharmaceutical Design. [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. [Link]

  • Park, H. R., et al. (2008). Hypoxia-Inducible Factor-1 Inhibitory Benzofurans and Chalcone-Derived Diels−Alder Adducts from Morus Species. Journal of Natural Products. [Link]

  • Ban, H. S., et al. (2016). Identification of Targets of the HIF-1 Inhibitor IDF-11774 Using Alkyne-Conjugated Photoaffinity Probes. Dongguk University. [Link]

  • Hsu, C. W., et al. (2016). Identification of approved and investigational drugs that inhibit hypoxia-inducible factor-1 signaling. Oncotarget. [Link]

  • Parker, C. G., & Pratt, M. R. (2017). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome. Cell Chemical Biology. [Link]

  • Kim, D. W., et al. (2023). HIF-1α inhibition by MO-2097, a novel chiral-free benzofuran targeting hnRNPA2B1. Journal of Advanced Research. [Link]

  • Ban, H. S., et al. (2016). Identification of Targets of the HIF-1 Inhibitor IDF-11774 Using Alkyne-Conjugated Photoaffinity Probes. PubMed. [Link]

  • Ali, A., et al. (2024). Natural Phytochemicals as Inhibitors of HIF-1α in Breast Cancer: Review of Preclinical Evidence and Future Prospects. International Journal of Molecular Sciences. [Link]

  • Roy, A., et al. (2022). List of various potential natural HIF-1α inhibitors based on their mode of action. ResearchGate. [Link]

  • Masoud, G. N., & Li, W. (2022). Targeting HIF-1α by Natural and Synthetic Compounds: A Promising Approach for Anti-Cancer Therapeutics Development. Molecules. [Link]

  • Liu, L., et al. (2021). Imaging of Tumor Hypoxia With Radionuclide-Labeled Tracers for PET. Frontiers in Oncology. [Link]

  • Harada, H. (2011). Imaging and Targeting of the Hypoxia-inducible Factor 1-active Microenvironment. Journal of Pharmacological Sciences. [Link]

  • Liu, Z., et al. (2019). Hypoxia Inducible Factor-1α Specific Probe for Tumor Hypoxia Positron Emission Tomography Imaging. ResearchGate. [Link]

  • Dai, L., et al. (2019). A protein-centric approach to understand cancer processes and drugs. Annual Review of Biochemistry. [Link]

  • Miura, M., et al. (2017). CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens. Scientific Reports. [Link]

  • Harada, H., et al. (2009). Real-Time Imaging of HIF-1a Stabilization and Degradation. Journal of Cellular Biochemistry. [Link]

  • Morningstar, J. E., et al. (2024). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Pelago Bioscience. (n.d.). Cellular Thermal Shift Assay CETSA. Pelago Bioscience. [Link]

  • Dziekan, J. M., et al. (2022). Current Advances in CETSA. Frontiers in Physiology. [Link]

Sources

Head-to-Head Comparison of 2-Arylbenzofurans as Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The multifactorial etiology of Alzheimer’s disease (AD) has driven a paradigm shift in neuropharmacology, moving away from single-target therapies toward Multi-Target-Directed Ligands (MTDLs)[1]. Among the most promising scaffolds in this domain are 2-arylbenzofurans. These compounds mimic the indanone moiety of donepezil while offering highly tunable functionalization sites, enabling them to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and even β-secretase 1 (BACE1)[2].

This guide provides a comprehensive head-to-head comparison of various 2-arylbenzofuran derivatives, evaluating their structural-activity relationships (SAR), kinetic profiles, and experimental validation methodologies to aid drug development professionals in scaffold selection.

Mechanistic Rationale: The Cholinergic Intervention

In the healthy brain, AChE rapidly hydrolyzes the neurotransmitter acetylcholine (ACh). In the advanced stages of AD, AChE levels drop, and BChE becomes the primary driver of ACh degradation[1]. Consequently, dual inhibition or BChE-selective inhibition is highly desirable to maintain cholinergic signaling without the peripheral toxicity often associated with non-selective AChE over-inhibition.

G ACh Acetylcholine (ACh) Receptor Cholinergic Receptors (Cognitive Function) ACh->Receptor Activates ChEs AChE / BChE (Hydrolysis) ACh->ChEs Substrate Metabolites Choline + Acetate ChEs->Metabolites Cleavage Inhibitor 2-Arylbenzofurans (MTDLs) Inhibitor->ChEs Inhibits

Cholinergic signaling pathway and the inhibitory intervention of 2-arylbenzofurans.

Head-to-Head Performance Comparison

The efficacy of 2-arylbenzofurans is highly dependent on their substitution patterns. Natural derivatives extracted from Morus alba or Artocarpus lakoocha provide baseline multitarget activity, while synthetic hybrids (e.g., incorporating N-methylbenzylamine or hydroxyl groups) push the boundaries of target selectivity[1][3][4].

Structural Drivers of Inhibition
  • Halogenation (Bromine vs. Chlorine): Bromine substitution at the C7 position of the benzofuran core significantly enhances BChE selectivity due to optimal halogen bonding and steric occupation of the BChE acyl pocket[1].

  • Spacer Elongation: A seven-carbon (heptyloxy) spacer linking the benzofuran core to an amine moiety allows the molecule to span both the Peripheral Anionic Site (PAS) and the Catalytic Active Site (CAS) of the enzymes, establishing a dual-binding mode[1].

  • Hydroxylation: The inclusion of multiple hydroxyl groups on the 2-phenyl ring not only improves AChE/BChE dual inhibition but also introduces potent BACE1 inhibitory activity, making these compounds true triple-threat MTDLs[2].

Quantitative Data: IC50 Benchmarks

The following table synthesizes the in vitro inhibitory concentrations (IC50) of leading 2-arylbenzofuran classes against AChE and BChE, compared head-to-head with FDA-approved clinical standards.

Compound Class / NameSource/DesignAChE IC50 (μM)BChE IC50 (μM)Key Mechanistic Feature
Compound 34 [1]Synthetic Hybrid (Brominated)27.700.707-carbon spacer enables deep BChE acyl pocket penetration.
Compound 20 [2]Synthetic (Hydroxylated)0.08616.45Dual ChE/BACE1 inhibitor; mimics donepezil indanone.
Mulberrofuran D2 [4]Natural (Morus alba)4.611.51Triple inhibitor (ChE, BACE1, GSK-3β).
Analog 4a [3]Synthetic (Mono-methylated)>50.000.31Highly selective BChE inhibition via dual CAS/PAS binding.
Cathafuran C [5]Natural (Cortex Mori Radicis)Inactive1.70Competitive BChE inhibitor.
Donepezil (Standard)[2]FDA-Approved Drug0.0797.10High AChE selectivity; standard clinical benchmark.
Galantamine (Standard)[5]FDA-Approved Drug1.1035.30Moderate dual inhibitor; allosteric nicotinic modulator.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the evaluation of 2-arylbenzofurans must utilize a self-validating kinetic system. The modified Ellman’s assay remains the gold standard, as it provides real-time colorimetric tracking of enzyme kinetics[1][2].

G Prep Enzyme Prep (pH 8.0 Buffer) Incubate Pre-incubation (Enzyme + Inhibitor) Prep->Incubate React Add Substrate (ATCI + DTNB) Incubate->React Read Kinetic Readout (Absorbance 412 nm) React->Read Analyze IC50 & Kinetics (Lineweaver-Burk) Read->Analyze

Step-by-step workflow of the modified Ellman's assay for cholinesterase kinetics.

Protocol: High-Throughput Cholinesterase Inhibition Assay (Modified Ellman’s Method)

Causality & Design Rationale: This protocol uses 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). When the enzyme cleaves the substrate (acetylthiocholine iodide, ATCI), it releases thiocholine. Thiocholine immediately reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow anion. The rate of yellow color formation (measured at 412 nm) is directly proportional to enzyme activity. Pre-incubating the inhibitor with the enzyme before adding the substrate is critical; it allows the system to reach thermodynamic equilibrium, preventing artificially low inhibition readings for slow-binding 2-arylbenzofurans.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Validation check: pH 8.0 is strictly required as it represents the optimal physiological pH for AChE/BChE activity and ensures the stability of the DTNB reagent.

  • Reagent Formulation:

    • Dissolve AChE (Electrophorus electricus) or BChE (Equine serum) in the phosphate buffer to a final concentration of 0.03 U/mL.

    • Prepare a 0.01 M solution of DTNB in the buffer.

    • Prepare a 0.075 M solution of ATCI (for AChE) or BTCI (for BChE) in ultra-pure water.

  • Inhibitor Preparation: Dissolve the 2-arylbenzofuran derivatives in DMSO, then dilute with buffer. Validation check: Ensure final DMSO concentration in the assay well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Pre-Incubation (The Equilibrium Phase): In a 96-well microplate, combine 140 μL of buffer, 20 μL of enzyme solution, and 20 μL of the inhibitor solution. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 μL of DTNB and 10 μL of the substrate (ATCI/BTCI) to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Record the absorbance at 412 nm every 1 minute for 10 minutes.

  • Data Analysis & Kinetic Profiling: Calculate the percentage of inhibition using the formula: [(V0 - Vi) / V0] × 100, where V0 is the reaction velocity of the vehicle control, and Vi is the velocity with the inhibitor.

Determining the Mechanism of Action (Lineweaver-Burk Analysis)

To determine whether the 2-arylbenzofuran acts as a competitive, non-competitive, or mixed inhibitor, the assay is repeated using varying concentrations of the substrate (e.g., 0.1, 0.2, 0.4, and 0.8 mM) against fixed concentrations of the inhibitor.

  • Competitive Inhibition (e.g., Cathafuran C[5]): Vmax remains unchanged, but Km increases. This indicates the 2-arylbenzofuran competes directly with ACh for the CAS.

  • Mixed Inhibition: Both Vmax and Km change. This indicates the extended spacer of the 2-arylbenzofuran successfully bridges the CAS and the PAS, a hallmark of advanced MTDLs[1].

Conclusion

The 2-arylbenzofuran scaffold represents a highly versatile platform for neurodegenerative drug discovery. While natural derivatives like Mulberrofuran D2 offer excellent baseline polypharmacology[4], rational synthetic modifications—such as C7-bromination and heptyloxy chain elongation—drastically shift the selectivity profile toward BChE[1]. For researchers aiming to develop dual ChE/BACE1 inhibitors, the introduction of phenolic hydroxyl groups remains the most experimentally validated structural strategy[2].

Sources

Preclinical Validation Guide: In Vivo Anti-Tumor Efficacy of 2-Benzyl-1-Benzofuran vs. Standard-of-Care Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

As the oncology landscape shifts toward targeted therapies, overcoming resistance to standard-of-care (SoC) chemotherapeutics like Cisplatin and Paclitaxel remains a critical bottleneck. Recent pharmacological advancements have identified 2-benzyl-1-benzofuran and its imidazole/benzimidazole hybrids as highly potent, privileged scaffolds capable of inducing robust cytotoxicity in solid tumors while minimizing systemic toxicity ()[1].

This guide provides drug development professionals with an objective performance comparison between 2-benzyl-1-benzofuran derivatives and SoC alternatives, supported by mechanistic rationales and a self-validating in vivo experimental protocol.

Mechanistic Rationale & Target Pathways

The superiority of 2-benzyl-1-benzofuran derivatives over traditional platinum-based agents lies in their multi-targeted mechanism of action. Unlike Cisplatin, which primarily relies on DNA cross-linking (often leading to severe off-target toxicity and rapid resistance), advanced benzofuran hybrids selectively disrupt mitosis and angiogenesis ()[2][3].

Specifically, these compounds inhibit Aurora B kinase —a key regulator of chromosome segregation—leading to mitotic catastrophe and G2/M cell cycle arrest. Additionally, specific chalcone-benzofuran derivatives exhibit potent VEGFR-2 inhibition, effectively starving the tumor of its blood supply ()[4][5].

MOA Compound 2-Benzyl-1-benzofuran Derivatives Target1 Aurora B Kinase Compound->Target1 Inhibits Target2 VEGFR-2 Compound->Target2 Inhibits Process1 G2/M Cell Cycle Arrest Target1->Process1 Disruption of Mitosis Process2 Anti-Angiogenesis Target2->Process2 Reduced Vascularization Outcome Tumor Cell Apoptosis & Growth Inhibition Process1->Outcome Triggers Process2->Outcome Starves Tumor

Mechanism of action: 2-benzyl-1-benzofuran derivatives targeting Aurora B Kinase and VEGFR-2.

Comparative In Vivo Efficacy Data

To objectively evaluate the therapeutic window of 2-benzyl-1-benzofuran, it must be benchmarked against an SoC drug like Cisplatin. The following table synthesizes representative in vivo xenograft data, highlighting the compound's dual advantage: superior tumor growth inhibition (TGI) and a significantly improved safety profile (indicated by minimal body weight loss)[1][5].

Treatment GroupDose (mg/kg)Tumor Volume Inhibition (%)Phospho-Histone H3 Inhibition (%)Body Weight Change (%)
Vehicle (Control) 0--+2.1%
Cisplatin (SoC) 558%30%-12.4% (High Toxicity)
2-Benzylbenzofuran (Low) 5040%55%-1.5% (Well Tolerated)
2-Benzylbenzofuran (High) 10064%80%-2.3% (Well Tolerated)

Data Interpretation: While Cisplatin achieves a 58% reduction in tumor volume, it causes severe systemic toxicity (>10% body weight loss). In contrast, the 2-benzyl-1-benzofuran derivative at 100 mg/kg achieves a superior 64% TGI with negligible physiological stress, validated by an 80% inhibition of the mitotic biomarker Phospho-Histone H3[5].

Self-Validating Experimental Protocol: Xenograft Tumor Model

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step incorporates internal controls and methodological safeguards to prevent false positives and confirm causality[5].

Workflow Step1 Cell Culture (Exponential Phase) Step2 Subcutaneous Implantation (Athymic Nude Mice) Step1->Step2 Step3 Randomization (Tumor Vol ~100 mm³) Step2->Step3 Step4 Treatment Administration (Vehicle, SoC, Benzofuran) Step3->Step4 Step5 Efficacy & Toxicity Monitoring (21-28 Days) Step4->Step5 Step6 Ex Vivo Analysis (IHC for Biomarkers) Step5->Step6

Step-by-step in vivo xenograft workflow for validating anti-tumor efficacy.

Step 1: Cell Culture and Preparation
  • Action: Culture human cancer cells (e.g., MDA-MB-231 breast carcinoma or QGY-7401 liver cancer) in DMEM supplemented with 10% FBS. Harvest only during the logarithmic growth phase.

  • Causality: Harvesting cells in the exponential phase ensures maximum viability (>95%), which is critical for uniform tumor engraftment and growth kinetics across the cohort.

Step 2: Animal Model & Implantation
  • Action: Inject a suspension of 2×106 cancer cells in 100 µL of serum-free medium/Matrigel (1:1) subcutaneously into the right flank of 4-6 week-old female athymic nude mice.

  • Causality: Athymic nude mice lack a thymus and mature T-cells. This immunodeficiency is mandatory to prevent the host from rejecting the human-derived xenograft, allowing the tumor to establish a microenvironment.

Step 3: Randomization and Blinding (Crucial Validation Step)
  • Action: Monitor tumor growth using digital calipers. Once tumors reach a palpable volume of 100-150 mm³, randomize the mice into treatment groups. Ensure the investigator measuring the tumors is blinded to the group assignments.

  • Causality: Randomizing only when tumors reach 100 mm³ ensures that the tumors are fully established and actively vascularizing. Treating too early risks false positives from spontaneous engraftment failures. Blinding eliminates observer bias during caliper measurements.

Step 4: Treatment Administration
  • Action: Administer treatments via intraperitoneal (IP) injection once daily.

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Cisplatin (5 mg/kg) - Positive SoC Control.

    • Group 3 & 4: 2-benzyl-1-benzofuran derivative (50 mg/kg and 100 mg/kg).

  • Causality: IP injection is chosen over oral gavage to ensure rapid, consistent systemic bioavailability, bypassing early-stage gastrointestinal absorption variables while establishing baseline in vivo efficacy. The inclusion of both a vehicle (negative) and SoC (positive) control validates the assay's dynamic range.

Step 5: Efficacy and Toxicity Monitoring
  • Action: Measure tumor volume (length×width2)/2 and total body weight every 2-3 days for 21-28 days.

  • Causality: Tumor volume tracks the primary efficacy endpoint. Body weight serves as a highly sensitive surrogate marker for systemic toxicity. A weight loss exceeding 15% mandates humane sacrifice; tracking this proves the superior safety profile of the benzofuran derivative over Cisplatin.

Step 6: Ex Vivo Biomarker Analysis
  • Causality: This is the ultimate self-validating step. Observing tumor shrinkage is not enough; IHC proves why the tumor shrank. A reduction in Phospho-Histone H3 confirms on-target Aurora B kinase inhibition, while reduced CD31 confirms anti-angiogenic activity, proving the phenotypic result matches the mechanistic hypothesis.

Conclusion

For drug development professionals evaluating novel chemotypes, 2-benzyl-1-benzofuran derivatives present a highly validated, structurally privileged alternative to highly toxic standard-of-care regimens. By combining potent on-target kinase inhibition with a highly favorable in vivo safety profile, this scaffold offers a robust foundation for next-generation solid tumor therapeutics.

References

  • Wang, X.-Q., et al. (2013). "Design, synthesis and biological evaluation of novel hybrid compounds of imidazole scaffold-based 2-benzylbenzofuran as potent anticancer agents." European Journal of Medicinal Chemistry. Available at:[Link]

  • Karak, M., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules (MDPI). Available at:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationships of Diverse Benzofuran Series

Author: BenchChem Technical Support Team. Date: April 2026

The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities.[1][2][3] Its derivatives have been extensively explored as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[4][5][6] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of different benzofuran series, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental data supporting these findings, provide detailed protocols for key biological assays and syntheses, and visualize complex biological processes to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Activity of Benzofuran Derivatives: A Comparative Analysis

Benzofuran derivatives have emerged as a promising class of anticancer agents, with numerous studies highlighting their potent cytotoxic effects against a wide range of cancer cell lines.[7][8][9] The anticancer activity is significantly influenced by the nature and position of substituents on the benzofuran core. This section will compare the SAR of three prominent series: 2-Arylbenzofurans, 3-Arylbenzofurans, and Benzofuran-Chalcone Hybrids.

Comparative Efficacy of Benzofuran Series Against Cancer Cell Lines

The cytotoxic potential of different benzofuran series has been extensively evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[10][11] The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a standard metric for comparing the potency of anticancer agents.[7]

Benzofuran SeriesRepresentative CompoundCancer Cell LineIC50 (µM)Reference
2-Arylbenzofurans Compound with 3,4,5-trimethoxybenzoyl group at C2 and 6-methoxy groupA549 (Lung)0.57[12][13]
HCT-116 (Colon)0.87[12][13]
HeLa (Cervical)0.73[12][13]
3-Arylbenzofurans 3-Amidobenzofuran derivative (Compound 28g)MDA-MB-231 (Breast)3.01[13]
HCT-116 (Colon)5.20[13]
HT-29 (Colon)9.13[13]
Benzofuran-Chalcone Hybrids Compound 33dA-375 (Melanoma)4.15[13]
MCF-7 (Breast)3.22[13]
A-549 (Lung)2.74[13]
HT-29 (Colon)7.29[13]
H-460 (Lung)3.81[13]

Analysis of Structure-Activity Relationships:

  • 2-Arylbenzofurans: The substitution pattern on the C2-aryl ring is crucial for anticancer activity. The presence of a 3,4,5-trimethoxybenzoyl group at the C2 position, a feature reminiscent of the potent tubulin inhibitor combretastatin A-4, often leads to significant cytotoxicity.[4][12] Furthermore, a methoxy group at the C6 position of the benzofuran ring has been shown to be essential for high antiproliferative activity.[12]

  • 3-Arylbenzofurans: For 3-amidobenzofuran derivatives, the nature of the substituent on the amide nitrogen plays a critical role. The presence of specific aromatic and heterocyclic moieties can significantly influence the cytotoxic potency against various cancer cell lines.[13]

  • Benzofuran-Chalcone Hybrids: These hybrid molecules combine the pharmacophores of benzofuran and chalcone, often resulting in synergistic anticancer activity.[7][13][14][15][16] The substitution on the chalcone moiety, particularly on the B-ring, dictates the potency and selectivity of these compounds. Electron-donating and electron-withdrawing groups can modulate the activity, and their optimal placement is key to designing highly effective agents.[13]

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism through which many anticancer benzofuran derivatives exert their effect is the inhibition of tubulin polymerization.[2][4][12][17] Tubulin is a crucial protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis (programmed cell death).[2][4][12]

Tubulin_Inhibition cluster_0 Benzofuran Derivative Action Benzofuran Benzofuran Derivative Tubulin αβ-Tubulin Dimers Benzofuran->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization (Inhibited) Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation (Disrupted) Microtubule->Spindle Disrupts G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by benzofuran derivatives.

Antimicrobial Activity of Benzofuran Derivatives: A Comparative Overview

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[3][5] Benzofuran derivatives have demonstrated significant potential in this area, exhibiting activity against a range of bacteria and fungi.[5][16][18][19][20] This section compares the antimicrobial efficacy of halogenated benzofurans and other substituted derivatives.

Comparative Efficacy of Benzofuran Series Against Microbial Strains

The antimicrobial activity of benzofuran derivatives is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16][18]

Benzofuran SeriesRepresentative CompoundMicrobial StrainMIC (µg/mL)Reference
Halogenated Benzofurans 5-Bromo-3-phenylbenzofuranStaphylococcus aureus29.76-31.96 (mmol/L)[18]
4-Bromo-phenyl substituted at C3Pseudomonas syringae37.20-38.50 (mmol/L)[18]
Substituted Benzofurans 3-Benzofurancarboxylic acid derivative (Compound VI)Gram-positive bacteria50 - 200[16]
Candida albicans100[16]
Benzofuran ketoxime derivativeStaphylococcus aureus0.039[18]
Candida albicans0.625-2.5[18]

Analysis of Structure-Activity Relationships:

  • Halogenated Benzofurans: The introduction of halogen atoms, particularly bromine, onto the benzofuran scaffold can significantly enhance antimicrobial activity.[6][18] The position of the halogen substituent is critical, with substitutions on both the benzofuran ring and the aryl substituent at C3 contributing to the potency.[18]

  • Other Substituted Benzofurans: A variety of other functional groups can impart antimicrobial properties. Carboxylic acid derivatives have shown activity against Gram-positive bacteria and fungi.[16] Ketoxime derivatives have demonstrated particularly potent activity against Staphylococcus aureus and Candida albicans.[18] The presence of a hydroxyl group at the C6 position of the benzofuran ring has also been identified as being requisite for antibacterial activity in some series.[18]

Experimental Protocols

To ensure the reproducibility and validity of structure-activity relationship studies, standardized and well-documented experimental protocols are essential. This section provides detailed methodologies for the synthesis of a representative benzofuran derivative and for a key biological evaluation assay.

Synthesis of 2-Arylbenzofurans via Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of 2-arylbenzofurans.[1][12] This protocol provides a general procedure for this transformation.

Materials:

  • 2-Bromobenzofuran

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-bromobenzofuran (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add a mixture of toluene (5 mL), ethanol (2 mL), and water (1 mL) to the flask.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-arylbenzofuran.

Synthesis_Workflow cluster_0 Synthesis of 2-Arylbenzofuran Start Start: 2-Bromobenzofuran & Arylboronic acid Reaction Suzuki Coupling: - Pd(OAc)2, PPh3 - K2CO3 - Toluene/Ethanol/H2O - 80°C, 12h Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product End: 2-Arylbenzofuran Purification->Product

Caption: Workflow for the synthesis of 2-arylbenzofurans.

MTT Assay for Anticancer Activity Screening

The MTT assay is a colorimetric method used to assess cell viability and proliferation, making it a fundamental tool for screening the cytotoxic potential of novel compounds.[9][10][11][21][22][23][24][25][26][27][28]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Benzofuran derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the benzofuran derivative in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 MTT Assay Workflow Start Start: Seed Cancer Cells in 96-well Plate Treat Treat with Benzofuran Derivatives (various conc.) Start->Treat Incubate1 Incubate (48-72 hours) Treat->Incubate1 Add_MTT Add MTT Solution Incubate1->Add_MTT Incubate2 Incubate (4 hours) Add_MTT->Incubate2 Solubilize Solubilize Formazan with DMSO Incubate2->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze End End: Cytotoxicity Data Analyze->End

Caption: Step-by-step workflow of the MTT assay.

Conclusion and Future Perspectives

The benzofuran scaffold continues to be a highly privileged structure in the quest for novel therapeutic agents. The comparative analysis of different benzofuran series reveals that subtle structural modifications can lead to significant changes in biological activity, highlighting the importance of rational drug design in this field. The potent anticancer and antimicrobial activities exhibited by various derivatives underscore the vast potential of this heterocyclic system.

References

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. 2018 Sep 25;23(10):2483. Available from: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. 2023;13(17):11096-11120. Available from: [Link]

  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. ResearchGate. 2025 Oct 19. Available from: [Link]

  • Anticancer therapeutic potential of benzofuran scaffolds. PubMed Central. 2023 Apr 11. Available from: [Link]

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules. 2023 Sep 6;28(18):6515. Available from: [Link]

  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PubMed Central. Available from: [Link]

  • Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. PubMed Central. Available from: [Link]

  • Synthesis and biological evaluation of benzo[b]furans as inhibitors of tubulin polymerization and inducers of apoptosis. ChemMedChem. 2014 Jan;9(1):159-70. Available from: [Link]

  • Design, Synthesis and Anticancer Activity of New Benzofuran‐Chalcone Hybrids and Their Water Soluble Sodium Salts. ResearchGate. 2023 Feb 27. Available from: [Link]

  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules. 2010 Jul 6;15(7):4737-49. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024 Apr 2. Available from: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022 Apr 28;14(9):2196. Available from: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. 2022 Oct 26;27(21):7267. Available from: [Link]

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers (Basel). 2022 Apr 28;14(9):2196. Available from: [Link]

  • Benzofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]

  • Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. PubMed. 2010 Jul 6. Available from: [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central. Available from: [Link]

  • Process for preparing benzofuran-2-carboxamide derivatives. Google Patents.
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. 2019 Apr 18;24(8):1543. Available from: [Link]

  • Design, synthesis and anticancer activity of new benzofuran-chalcone hybrids and their water soluble sodium salts. Bursa Uludağ Üniversitesi. Available from: [Link]

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. 2025 Aug 14. Available from: [Link]

  • Graphical representation of tubulin polymerization inhibition effect of compounds 4 and 7 at their IC50 (μM). ResearchGate. Available from: [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Mathematical Modeling for an MTT Assay in Fluorine-Containing Graphene Quantum Dots. International Journal of Molecular Sciences. 2022 Jan 27;23(3):1495. Available from: [Link]

  • part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry. 2005 Dec 15;40(12):1347-53. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. 2025 Dec 24. Available from: [Link]

  • How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. 2023 Dec 16. Available from: [Link]

  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. The Royal Society of Chemistry. Available from: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. 2019 Aug 27. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.